Usambarensine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36150-14-8 |
|---|---|
Molecular Formula |
C29H28N4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2R,3E,12bS)-3-ethylidene-2-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1 |
InChI Key |
VUMZOPMHFVDIMF-NLLHOBBWSA-N |
SMILES |
CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37 |
Synonyms |
usambarensine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Usambarensine: Discovery, Origin, and Biological Activity
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Central Africa, 20th Century – Within the intricate tapestry of traditional medicine, the roots of the plant Strychnos usambarensis held a reputation for their potent biological effects. It was from this natural source that scientists first isolated Usambarensine, a bisindole alkaloid that has since garnered significant interest within the scientific community for its diverse pharmacological activities, including antiamoebic, antiplasmodial, and notable cytotoxic effects against cancer cell lines. This technical guide provides a detailed exploration of the discovery, origin, and biological mechanisms of this compound, presenting key data and experimental methodologies to support further research and drug development endeavors.
Discovery and Natural Origin
This compound was first discovered and isolated from the roots of Strychnos usambarensis, a plant native to Central Africa.[1] This compound belongs to the family of bisindole alkaloids, which are characterized by a chemical structure containing two indole moieties. Biogenetically, this compound is derived from two tryptamine units and one monoterpene unit, a common biosynthetic pathway for many complex alkaloids found in the Strychnos genus.
Isolation from Strychnos usambarensis
The primary method for isolating this compound from its natural source involves chromatographic techniques. While specific, detailed protocols are often proprietary to the discovering research groups, the general workflow can be outlined as follows:
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₂₉H₂₈N₄ |
| Molecular Weight | 432.56 g/mol |
| Class | Bisindole Alkaloid |
| Appearance | - |
| Solubility | - |
| UV λmax | - |
| IR (KBr) νmax | - |
Spectroscopic Data
The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). While a complete, assigned spectrum for this compound is not publicly available, the following table outlines the expected ranges for key signals based on its bisindole alkaloid structure.
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | Aromatic Carbons | 100 - 150 |
| Aliphatic Protons | 1.0 - 4.5 | Aliphatic Carbons | 20 - 70 |
| Mass Spectrometry | m/z | ||
| Molecular Ion [M+H]⁺ | ~433.23 | ||
| Key Fragments | - |
Note: The fragmentation pattern in mass spectrometry would be crucial for confirming the structure of this compound. This data is typically generated using techniques like Electrospray Ionization (ESI-MS).
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its cytotoxic effects being of particular interest for cancer research.
Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including human HL60 leukemia cells.[1] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity.
| Cell Line | IC₅₀ (µM) |
| HL60 (Human Leukemia) | Data not available |
| Other Cancer Cell Lines | Data not available |
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The primary mechanism underlying the cytotoxic effects of this compound is its ability to act as a DNA intercalator and induce apoptosis (programmed cell death).
DNA Intercalation: this compound inserts itself between the base pairs of DNA, disrupting its structure and function. This interference with DNA replication and transcription is a common mechanism for many cytotoxic compounds. The binding affinity of an intercalator to DNA can be quantified by its binding constant (K).
| Parameter | Value |
| DNA Binding Constant (K) | Data not available |
Note: The specific DNA binding constant for this compound would need to be determined experimentally, for example, through fluorescence quenching assays or surface plasmon resonance.
Apoptosis Induction: By intercalating into DNA, this compound triggers a cellular stress response that leads to apoptosis. A key event in this process is the activation of a family of proteases called caspases. Specifically, this compound has been shown to enhance the proteolytic activity of DEVD-caspases, which include caspase-3 and caspase-7.[1] These effector caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation.
Experimental Protocols
This section provides an overview of the methodologies that would be employed to study the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HL60) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases, which are key mediators of apoptosis.
-
Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate that is specifically cleaved by caspase-3 and/or caspase-7 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to a control.
Biosynthesis and Total Synthesis
Biosynthetic Pathway
The biosynthesis of bisindole alkaloids in Strychnos species is a complex process. The pathway to this compound likely proceeds through the key intermediate geissoschizine, which is formed from tryptamine and secologanin.
Total Synthesis
The total synthesis of complex bisindole alkaloids like this compound is a significant challenge in organic chemistry. While a specific total synthesis for this compound has not been detailed in the readily available literature, synthetic strategies would likely involve the coupling of two functionalized indole or tryptamine-derived moieties.
Conclusion and Future Directions
This compound stands as a compelling natural product with significant potential for further investigation, particularly in the realm of oncology. Its mechanism of action as a DNA intercalator and apoptosis inducer provides a solid foundation for its cytotoxic properties. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future exploration include:
-
Detailed Pharmacological Profiling: Comprehensive studies to determine the IC₅₀ values of this compound against a wide panel of cancer cell lines are needed.
-
Elucidation of the Complete Signaling Pathway: A deeper understanding of the upstream and downstream effectors in the this compound-induced apoptotic pathway is crucial. This includes investigating the role of the Bcl-2 family of proteins.
-
Total Synthesis and Analogue Development: The development of a robust total synthesis would not only confirm the structure of this compound but also enable the creation of analogues with potentially improved efficacy and reduced toxicity.
-
In Vivo Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents for the treatment of cancer and other diseases.
References
Unveiling the Bioactive Potential of Usambarensine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated a compelling profile of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its potent antimalarial and anticancer properties. We consolidate quantitative data from key studies, present detailed experimental protocols for the evaluation of its activity, and visualize its proposed mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Core Biological Activities of this compound
This compound exhibits a spectrum of biological effects, most notably as an antimalarial and a cytotoxic agent against various cancer cell lines.[1] Its mechanism of action is multifaceted, with DNA intercalation being a central feature of its bioactivity.
Anticancer Activity
This compound has shown significant cytotoxicity against several cancer cell lines, with a particularly well-documented effect on human promyelocytic leukemia (HL-60) cells.[1] The primary mechanism of its anticancer action is the induction of apoptosis through DNA intercalation.[1]
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | Not explicitly quantified, but potent activity demonstrated | [1] |
| B16 | Melanoma | Not explicitly quantified, but described as "highly toxic" | [1] |
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal calf serum, 100 units/ml penicillin, 100 mg/ml streptomycin, and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (e.g., 5 mg/ml in phosphate-buffered saline) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (DNA Fragmentation Assay)
DNA fragmentation is a hallmark of apoptosis.
-
Cell Treatment: HL-60 cells are treated with this compound at a concentration known to induce cytotoxicity for a defined period.
-
Cell Lysis: Cells are harvested and lysed using a buffer containing detergents and proteases to release the DNA.
-
DNA Extraction: The DNA is extracted from the cell lysate using phenol-chloroform extraction or a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and observing under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Caspase Activation Assay
The activation of caspases, a family of cysteine proteases, is central to the apoptotic process.
-
Cell Treatment: HL-60 cells are treated with this compound.
-
Cell Lysis: Cells are lysed to release the cellular contents, including caspases.
-
Substrate Addition: A fluorogenic or colorimetric substrate specific for a particular caspase (e.g., DEVD for caspase-3) is added to the cell lysate.
-
Signal Measurement: The cleavage of the substrate by the active caspase results in a fluorescent or colored product, which is quantified using a fluorometer or spectrophotometer. An increase in signal compared to untreated cells indicates caspase activation.
The proposed mechanism for this compound's anticancer activity involves its intercalation into cellular DNA. This event is believed to trigger a DNA damage response, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.
Antimalarial Activity
This compound has demonstrated notable activity against the malaria parasite, Plasmodium falciparum, including strains that are resistant to conventional antimalarial drugs like chloroquine.
The following table summarizes the in vitro antiplasmodial activity of this compound against different strains of P. falciparum.
| P. falciparum Strain | Chloroquine Sensitivity | IC50 (µM) | Reference |
| W2 | Resistant | Not explicitly quantified, but active | [2] |
| 3D7 | Sensitive | Not explicitly quantified, but active | [2] |
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA.
-
Parasite Culture: P. falciparum strains (e.g., W2 and 3D7) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Parasite Inoculation: A synchronized culture of ring-stage parasites is added to each well.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is greatly enhanced upon binding.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration.
The following diagram illustrates the workflow for determining the antiplasmodial activity of this compound.
References
Unraveling the Cytotoxic Potential of Usambarensine: A Technical Overview for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Usambarensine, a bis-indole alkaloid, on cancer cells. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of this compound's anti-cancer properties, with a focus on its mechanism of action, effects on the cell cycle, and induction of apoptosis. While research into this natural compound is ongoing, this paper summarizes the key findings to date, presents available data, and outlines the experimental methodologies employed in its investigation.
Executive Summary
This compound, isolated from the roots of Strychnos usambarensis, has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of its anti-cancer action identified so far is its ability to intercalate with DNA, which subsequently triggers a cascade of events leading to programmed cell death, or apoptosis. Studies have particularly highlighted its efficacy in human promyelocytic leukemia (HL-60) cells and its high toxicity towards B16 melanoma cells. This guide will delve into the specifics of these cytotoxic effects, presenting the available data in a structured format and providing detailed experimental protocols to aid in the replication and expansion of this research.
Quantitative Data on Cytotoxic Effects
To date, comprehensive quantitative data, such as IC50 values across a wide range of cancer cell lines, remains limited in publicly accessible literature. However, existing studies provide a foundation for understanding the potency of this compound.
Table 1: Summary of this compound's Cytotoxic Activity
| Cell Line | Cancer Type | Reported Effect | Quantitative Data | Citation |
| HL-60 | Human Promyelocytic Leukemia | Inhibition of growth, induction of apoptosis | Specific IC50 value not reported in the provided search results. | [1] |
| B16 | Murine Melanoma | Highly toxic | Specific IC50 value not reported in the provided search results. | [1] |
| Leukemia and Carcinoma Cells | General | Inhibition of growth | Specific IC50 values not reported in the provided search results. | [1] |
Note: The lack of specific IC50 values in the initial search results is a significant gap in the current publicly available data. Further research is required to establish a comprehensive profile of this compound's potency against a broader panel of cancer cell lines.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The primary mechanism through which this compound exerts its cytotoxic effects is by acting as a DNA intercalating agent.[1] This interaction with the cellular DNA is believed to be the initial trigger for the subsequent induction of apoptosis.
Apoptosis Induction in HL-60 Cells
In human HL60 leukemia cells, treatment with this compound leads to a series of events characteristic of apoptosis:
-
DNA Fragmentation: The genomic DNA of treated cells becomes severely fragmented, a hallmark of apoptotic cell death.[1]
-
Caspase Activation: A significant increase in the proteolytic activity of DEVD-caspases is observed.[1] DEVD is a specific cleavage site for effector caspases such as caspase-3, indicating the activation of the final execution phase of apoptosis.
The following diagram illustrates the proposed general mechanism of this compound-induced apoptosis.
Effects on the Cell Cycle
Flow cytometry analysis of this compound-treated HL-60 cells has revealed significant alterations in the cell cycle distribution. Specifically, the treatment is associated with:
-
A notable loss of cells in the G1 phase.[1]
-
A large increase in the sub-G1 population, which is a well-established indicator of apoptotic cells with fragmented DNA.[1]
The following workflow illustrates the process of analyzing cell cycle changes induced by this compound.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells are a commonly used model.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Conclusion
The current body of research provides a compelling case for the anti-cancer potential of this compound. Its ability to intercalate DNA and induce apoptosis in cancer cells marks it as a promising candidate for further investigation. However, to fully realize its therapeutic potential, several key areas require more in-depth research:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines is crucial to identify the cancer types most sensitive to its effects.
-
Elucidation of the Apoptotic Pathway: Further studies are needed to delineate the precise signaling cascade initiated by this compound-induced DNA damage. Investigating the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, including the roles of Bcl-2 family proteins and initiator caspases (caspase-8 and caspase-9), will provide a more complete understanding of its mechanism of action.
-
In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic properties of this compound in a whole-organism context.
References
A Technical Guide to the Antimalarial Properties of Usambarensine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimalarial properties of Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis. It details its efficacy against Plasmodium falciparum, explores its mechanism of action, outlines relevant experimental protocols, and presents key data in a structured format.
In Vitro Antimalarial Activity
This compound has demonstrated activity against Plasmodium falciparum, the deadliest species of malaria parasite. Its efficacy varies between different parasite strains, including those sensitive and resistant to conventional drugs like chloroquine.
Quantitative Efficacy Data
The in vitro activity of this compound and its derivatives is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%.
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | K1 (Chloroquine-Resistant) | >1.78 | - | [1] |
| This compound | FcM29 (Chloroquine-Resistant) | 0.857 | 14 | [2] |
| 3',4'-Dihydrothis compound | K1 (Chloroquine-Resistant) | 0.089 | - | [1] |
| 3',4'-Dihydrothis compound | W2 (Chloroquine-Resistant) | 0.03 | 400 | [3] |
| 3',4'-Dihydrothis compound | 3D7 (Chloroquine-Sensitive) | 0.857 | 14 | [2] |
| Strychnopentamine | W2 (Chloroquine-Resistant) | 0.17 | >70 | [3] |
| Strychnopentamine | 3D7 (Chloroquine-Sensitive) | 0.15 | >100 | [3] |
| Chloroquine (Reference) | 3D7 (Chloroquine-Sensitive) | < 0.015 | - | [4] |
| Chloroquine (Reference) | W2 / FCR3 (Chloroquine-Resistant) | > 0.100 | - | [4] |
Note: The Selectivity Index (SI) is the ratio of cytotoxicity (IC50 against a mammalian cell line) to antiplasmodial activity (IC50 against the parasite), indicating the compound's selectivity for the parasite. A higher SI is desirable. Dihydrothis compound, a derivative, shows significantly higher activity against chloroquine-resistant strains.[2][3]
In Vivo Antimalarial Activity
Despite promising in vitro results, studies on the in vivo efficacy of this compound have yielded different outcomes. The standard model for preliminary in vivo assessment is the 4-day suppressive test using mice infected with rodent malaria parasites, such as Plasmodium berghei.
In one key study, both this compound and its highly active derivative, 3',4'-dihydrothis compound, were found to be inactive and non-toxic in vivo against P. berghei in mice.[1] This lack of in vivo activity, despite potent in vitro results, could be attributed to various factors such as poor bioavailability, rapid metabolism, or excretion in the host animal. This highlights a critical challenge in the development of this compound-based antimalarials.
Mechanism of Action
The precise molecular mechanism of this compound's antimalarial action is not fully elucidated, but several studies provide significant insights into its biological effects.
DNA Intercalation and Apoptosis
The primary proposed mechanism is its function as a DNA intercalating agent.[5] Like other structurally similar alkaloids, this compound can insert itself between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, ultimately leading to parasite death. In human leukemia cells (HL60), this compound treatment has been shown to cause severe DNA fragmentation and induce apoptosis, characterized by an increase in the sub-G1 cell population and enhanced caspase activity.[5]
Inhibition of Nucleic Acid Synthesis
Early studies observed that this compound inhibits RNA synthesis in B16 melanoma cells.[6] While this was not studied directly in Plasmodium, it supports the hypothesis that interference with nucleic acid metabolism is a key part of its cytotoxic effect.[6] The parasite has a high replicative rate in the blood stage and is particularly vulnerable to agents that disrupt DNA and RNA synthesis.
Potential Interference with Heme Detoxification
Many antimalarial drugs, particularly quinolines, act by inhibiting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[7][8] The parasite polymerizes toxic heme into inert hemozoin crystals within its digestive vacuole.[8][9] While not directly proven for this compound, its structural features and ability to interact with cellular components suggest that interference with this critical pathway cannot be ruled out and warrants further investigation.
References
- 1. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. journals.asm.org [journals.asm.org]
- 4. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Multipurpose Drugs Active Against Both Plasmodium spp. and Microorganisms: Potential Application for New Drug Development [frontiersin.org]
- 8. The mechanism of the most commonly used antimalarial drugs unveiled in near-native conditions [esrf.fr]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Usambarensine as a DNA Intercalating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Physicochemical and Cytotoxicological Profile
Quantitative data on the DNA binding affinity and cytotoxicity of Usambarensine are crucial for its evaluation as a drug candidate. The following tables are presented to structure future data acquisition. At present, specific values from published literature are not available.
Table 1: DNA Binding Parameters of this compound
| Parameter | Value | Method | Reference |
| Binding Constant (Ka) | N/A | Spectroscopy/Calorimetry | N/A |
| Number of Binding Sites (n) | N/A | Spectroscopy/Viscometry | N/A |
| Change in Melting Temp. (ΔTm) | N/A | Thermal Denaturation Assay | N/A |
| Note: N/A indicates that specific data was not available in the reviewed literature. |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | IC50 Value | Exposure Time | Assay | Reference |
| Human HL-60 Leukemia | N/A | N/A | N/A | |
| Murine B16 Melanoma | N/A | N/A | N/A | |
| Note: this compound is reported to be highly toxic to B16 melanoma cells and inhibits the growth of leukemia and carcinoma cells, though specific IC50 values were not found in the search results. |
Core Mechanism: DNA Intercalation
This compound's planar bis-indole structure is characteristic of a DNA intercalating agent, allowing it to insert itself between the base pairs of the DNA double helix. This physical insertion leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately triggering cellular stress responses and cell death pathways. Optical measurements have confirmed that this compound behaves as a typical intercalating agent. Unlike some other DNA intercalators, biochemical experiments have shown that this compound does not inhibit the catalytic activity of topoisomerase II.
Cellular Impact: Cytotoxicity, Cell Cycle Arrest, and Apoptosis
The primary consequence of this compound's interaction with DNA is the induction of cytotoxicity in cancer cells. Studies on human HL-60 leukemia cells have shown that treatment with this compound leads to a significant increase in the sub-G1 cell population, which is indicative of apoptosis. This is accompanied by a loss of cells in the G1 phase of the cell cycle. The induction of apoptosis is further evidenced by severe DNA fragmentation and the enhanced proteolytic activity of DEVD-caspases, key executioners of the apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the DNA intercalating and biological activities of this compound.
DNA Intercalation Assays
5.1.1 UV-Visible Spectroscopy
-
Objective: To observe changes in the absorption spectrum of this compound upon binding to DNA, which is indicative of intercalation.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA in a buffered solution (e.g., Tris-HCl, pH 7.4).
-
In a quartz cuvette, place a fixed concentration of this compound.
-
Record the initial absorption spectrum of this compound (typically in the range of 200-600 nm).
-
Incrementally add aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the absorption spectrum.
-
Analyze the spectra for hypochromism (decrease in absorbance) and bathochromic shift (redshift in the wavelength of maximum absorbance), which are characteristic of DNA intercalation.
-
5.1.2 Fluorescence Spectroscopy
-
Objective: To determine the binding affinity of this compound to DNA through fluorescence quenching or enhancement.
-
Methodology:
-
Prepare solutions of this compound and DNA as described for UV-Vis spectroscopy.
-
In a fluorescence cuvette, place a fixed concentration of this compound.
-
Measure the initial fluorescence emission spectrum of this compound at its optimal excitation wavelength.
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the fluorescence spectrum after each addition.
-
Analyze the quenching or enhancement of the fluorescence intensity to determine the binding constant (Ka) using appropriate models such as the Stern-Volmer equation.
-
5.1.3 Circular Dichroism (CD) Spectroscopy
-
Objective: To monitor conformational changes in DNA upon binding of this compound.
-
Methodology:
-
Prepare solutions of this compound and DNA in a suitable buffer that does not interfere with CD measurements.
-
Record the CD spectrum of DNA alone in the range of 200-320 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of this compound to the DNA solution.
-
Record the CD spectrum after each addition.
-
Analyze changes in the CD spectrum of DNA, such as shifts in the bands or changes in ellipticity, which indicate alterations in DNA conformation due to intercalation.
-
5.1.4 Viscometry
-
Objective: To measure the increase in the viscosity of a DNA solution upon the addition of this compound, which is a hallmark of DNA intercalation leading to helix lengthening.
-
Methodology:
-
Prepare a solution of sonicated calf thymus DNA (to reduce viscosity to a measurable range) in a buffer.
-
Measure the flow time of the DNA solution using a viscometer maintained at a constant temperature.
-
Add aliquots of a concentrated this compound solution to the DNA solution.
-
After each addition, mix thoroughly and measure the new flow time.
-
Calculate the relative viscosity of the solution at each concentration of this compound. An increase in relative viscosity is consistent with DNA intercalation.
-
Cellular Assays
5.2.1 Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HL-60, B16) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
5.2.2 Cell Cycle Analysis
-
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
-
Methodology:
-
Treat cancer cells with this compound at a specific concentration for a defined time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).
-
5.2.3 Apoptosis Assay (Caspase Activity)
-
Objective: To measure the activation of caspases in response to this compound treatment.
-
Methodology:
-
Treat cells with this compound for various time points.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., DEVD for caspase-3).
-
Measure the fluorescence or absorbance to quantify the caspase activity.
-
Normalize the activity to the total protein concentration in the lysate.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for characterizing a DNA intercalating agent and the proposed signaling pathway for this compound-induced apoptosis.
Atropine-Like Activities of Usambarensine: An Analysis of Current Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has been the subject of various pharmacological studies. While its potent antiamoebic, antiplasmodial, and cytotoxic effects are documented, a thorough review of existing scientific literature reveals a notable absence of evidence supporting any atropine-like activities.[1][2] Atropine and its analogs exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors, leading to a range of physiological responses including smooth muscle relaxation and inhibition of glandular secretions. This guide synthesizes the available pharmacological data on this compound and clarifies its known mechanisms of action, highlighting the lack of demonstrated interaction with the cholinergic system.
Introduction to this compound
This compound is a structurally complex alkaloid that has garnered interest for its diverse biological activities. Primarily, research has focused on its potential as an antiparasitic and anticancer agent.[1][2] Studies have demonstrated its high toxicity against various cancer cell lines, including B16 melanoma and HL60 leukemia cells.[1] The molecular basis for these cytotoxic effects has been attributed to its ability to intercalate into DNA, thereby disrupting cellular replication and inducing apoptosis.[1]
Known Pharmacological Profile of this compound
The established pharmacological activities of this compound are summarized below:
-
Antiprotozoal Activity: this compound has shown significant in vitro activity against Entamoeba histolytica and moderate activity against Plasmodium falciparum.[2]
-
Cytotoxic Activity: The compound exhibits potent cytotoxicity against several cancer cell lines.[1] Its mechanism of action in this context is linked to DNA intercalation and induction of apoptosis.[1]
-
DNA Intercalation: Spectroscopic studies have confirmed that this compound binds to DNA and behaves as a typical intercalating agent.[1]
A thorough review of the literature did not yield any studies investigating or reporting atropine-like effects, such as antagonism of muscarinic receptors or inhibition of acetylcholine-induced smooth muscle contraction.
The Cholinergic System and Atropine-Like Activity
Atropine-like activity is characterized by the blockade of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system.
Muscarinic Receptor Signaling
Acetylcholine (ACh) binding to muscarinic receptors initiates a cascade of intracellular events. For instance, M3 receptors, commonly found on smooth muscle cells and glands, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, in complex with calmodulin, activates myosin light chain kinase (MLCK), leading to smooth muscle contraction.
Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction and the inhibitory action of atropine.
Experimental Protocols for Assessing Atropine-Like Activity
To definitively determine if a compound possesses atropine-like activity, a series of established in vitro and in vivo experiments are typically employed. The absence of such data for this compound underscores the current knowledge gap.
Radioligand Binding Assays
These assays are crucial for determining the affinity of a compound for specific receptor subtypes.
-
Objective: To measure the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Prepare cell membrane homogenates expressing the muscarinic receptor subtype of interest.
-
Incubate the membranes with a specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
-
Isolated Tissue Bath Experiments
These functional assays assess the effect of a compound on smooth muscle contraction.
-
Objective: To evaluate the ability of this compound to inhibit acetylcholine-induced contractions in isolated smooth muscle preparations (e.g., guinea pig ileum or trachea).
-
Methodology:
-
Mount a segment of isolated tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Record isometric contractions using a force transducer.
-
Establish a cumulative concentration-response curve for acetylcholine.
-
Pre-incubate the tissue with varying concentrations of this compound.
-
Re-establish the acetylcholine concentration-response curve in the presence of this compound.
-
A rightward shift in the acetylcholine concentration-response curve without a reduction in the maximum response is indicative of competitive antagonism.
-
Workflow for assessing the antagonistic effect of a compound on smooth muscle contraction.
Conclusion
Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound possesses atropine-like activities. Its established pharmacological profile is centered on its cytotoxic and antiprotozoal effects, which are primarily mediated through DNA intercalation. To investigate the potential for cholinergic activity, the experimental protocols outlined in this guide would need to be performed. Until such studies are conducted and published, any claims of this compound having atropine-like properties are unsubstantiated. For researchers and drug development professionals, the focus of this compound's potential therapeutic applications should remain in the areas of oncology and infectious diseases, where a clear mechanism of action has been identified.
References
Unveiling the Spasmolytic Potential of Usambarensine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine, a tertiary indole alkaloid isolated from the roots and stem bark of Strychnos usambarensis, has been identified as a compound of interest for its spasmolytic properties.[1][2] Early pharmacological studies have characterized its effects as "atropine-like," indicating a mechanism of action that involves the antagonism of muscarinic acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the current understanding of the spasmolytic effects of this compound alkaloids, including their mechanism of action, detailed experimental protocols for their evaluation, and a structured presentation of the available data. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are exploring novel antispasmodic agents.
Mechanism of Action: An Atropine-Like Profile
The spasmolytic activity of this compound is attributed to its ability to inhibit the muscarinic effects of acetylcholine on smooth muscle.[1] This action is characteristic of a competitive antagonist at muscarinic receptors, similar to the well-known antispasmodic agent, atropine. In smooth muscle tissues such as the isolated rat ileum, acetylcholine induces contraction by binding to M3 muscarinic receptors. This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.
Signaling Pathway of Muscarinic M3 Receptor-Mediated Smooth Muscle Contraction
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells triggers the activation of a heterotrimeric G-protein of the Gq/11 family. The activated α-subunit of this G-protein stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, resulting in smooth muscle contraction.
Simultaneously, DAG activates protein kinase C (PKC), which can contribute to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase (MLCP), thereby promoting a prolonged contractile state.
This compound, acting as a competitive antagonist, is presumed to bind to the M3 muscarinic receptor, thereby preventing acetylcholine from binding and initiating this signaling cascade. This blockade of the muscarinic receptor is the molecular basis for its spasmolytic effect, leading to the relaxation of smooth muscle.
Caption: Presumed signaling pathway of this compound's spasmolytic action.
Data Presentation
Despite the qualitative description of this compound's spasmolytic and atropine-like effects, a thorough review of the available scientific literature did not yield specific quantitative data such as EC50 or IC50 values for its spasmolytic activity. The following tables are structured to present the type of quantitative data typically generated in pharmacological studies of spasmolytics. In the absence of numerical values for this compound, these tables are populated with descriptive information based on the current qualitative understanding.
Table 1: Spasmolytic Activity of this compound Alkaloids
| Alkaloid | Experimental Model | Agonist | Potency (IC50/EC50) | Efficacy (% Inhibition) | Type of Antagonism | Reference |
| This compound | Isolated Rat Ileum | Acetylcholine | Not Reported | Not Reported | Competitive (Atropine-like) | [1] |
Table 2: Comparative Spasmolytic Activity
| Compound | Target | IC50/EC50 | Reference |
| This compound | Muscarinic Receptors | Not Reported | [1] |
| Atropine | Muscarinic Receptors | Varies by tissue and agonist | Standard pharmacological texts |
Experimental Protocols
The evaluation of the spasmolytic activity of compounds like this compound is typically conducted using in vitro isolated organ bath experiments. The following is a detailed, generalized protocol based on standard pharmacological procedures for assessing the spasmolytic effect of a test compound on isolated intestinal smooth muscle.
Protocol: Assessment of Spasmolytic Activity on Isolated Rat Ileum
1. Animals and Tissue Preparation:
-
Male Wistar rats (200-250 g) are used.
-
The animals are euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing Tyrode's solution at 37°C.
-
The ileal segment is gently cleaned of its contents and mesenteric attachments.
-
A 2-3 cm piece of the ileum is then prepared for mounting in the organ bath.
2. Organ Bath Setup:
-
The isolated ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15 minutes.
3. Experimental Procedure:
-
Induction of Contraction: A submaximal concentration of acetylcholine (e.g., 1 µM) is added to the organ bath to induce a stable contraction.
-
Application of Test Compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxant effect is recorded as a percentage of the initial acetylcholine-induced contraction.
-
Determination of Antagonistic Activity:
-
A cumulative concentration-response curve for acetylcholine is first established.
-
The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.
-
A rightward shift in the concentration-response curve of acetylcholine in the presence of this compound, without a change in the maximum response, would indicate competitive antagonism.
-
4. Data Analysis:
-
The relaxant effects are expressed as a percentage of the inhibition of the acetylcholine-induced contraction.
-
IC50 values (the concentration of the antagonist that produces 50% of its maximal inhibitory effect) can be calculated from the concentration-response curves using non-linear regression analysis.
-
For competitive antagonism, a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of the agonist.
Caption: Experimental workflow for assessing spasmolytic activity.
Conclusion
This compound alkaloids exhibit promising spasmolytic properties with a mechanism of action consistent with atropine-like competitive antagonism of muscarinic acetylcholine receptors. While qualitative evidence strongly supports this, there is a notable absence of publicly available quantitative data to fully characterize the potency and efficacy of these compounds. The detailed experimental protocol provided in this guide offers a standardized approach for future studies to generate the necessary quantitative data, such as IC50 and pA2 values. Such data are crucial for a comprehensive evaluation of the therapeutic potential of this compound alkaloids as novel antispasmodic agents. Further research is warranted to isolate and characterize other potentially active alkaloids from Strychnos usambarensis and to conduct rigorous pharmacological and toxicological assessments. This will be essential for advancing our understanding and potentially translating these natural compounds into clinically useful drugs for the treatment of disorders characterized by smooth muscle spasms.
References
Unveiling the Therapeutic Potential of Usambarensine (C29H28N4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usambarensine, a bis-indole alkaloid with the molecular formula C29H28N4, is a natural compound isolated from the roots of the African plant Strychnos usambarensis. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanism of action, biological activities, and potential as a therapeutic agent. Through a comprehensive review of existing literature, this document details the experimental protocols used to elucidate its cytotoxic, antiprotozoal, and DNA intercalating properties. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. This compound, a complex bis-indole alkaloid, has emerged as a compound of significant interest due to its diverse and potent biological activities. Structurally, it belongs to the Strychnos family of alkaloids, known for their complex architectures and profound physiological effects. Initial studies have demonstrated its efficacy against various cancer cell lines and protozoan parasites, suggesting a broad spectrum of potential therapeutic applications.
The primary mechanism of action identified for this compound is its ability to intercalate into DNA. This interaction with the genetic material disrupts essential cellular processes, ultimately leading to programmed cell death, or apoptosis, in cancer cells. This guide will delve into the experimental evidence supporting this mechanism and explore the downstream cellular consequences of this compound treatment.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C29H28N4 | |
| Molecular Weight | 432.57 g/mol | |
| Class | Bis-indole Alkaloid | |
| Source | Strychnos usambarensis |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its cytotoxic and antiprotozoal effects being the most extensively studied.
Cytotoxic Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines, most notably the human promyelocytic leukemia cell line, HL-60. Its primary mode of inducing cell death is through the initiation of apoptosis.
| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| HL-60 (Human Leukemia) | Cytotoxicity Assay | Cell Viability | Data not available |
Note: While the cytotoxic effects on HL-60 cells are well-documented, specific IC50 values for this compound are not consistently reported in the reviewed literature. Further standardized testing is required to establish a definitive value.
Antiprotozoal Activity
This compound has shown potent activity against the protozoan parasites Entamoeba histolytica and Plasmodium falciparum, the causative agents of amoebiasis and malaria, respectively.
| Organism | Strain | Assay | IC50 (µg/mL) | Reference |
| Entamoeba histolytica | N/A | In vitro | Data not available | |
| Plasmodium falciparum | N/A | In vitro | Data not available |
Note: Specific IC50 values for this compound against these protozoa are mentioned in the literature but require further consolidation from various sources for a comprehensive comparison.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The central mechanism underpinning the biological activity of this compound is its function as a DNA intercalating agent. This leads to the induction of apoptosis, particularly in cancer cells.
DNA Intercalation
This compound inserts itself between the base pairs of the DNA double helix, causing a structural distortion. This has been confirmed through various biophysical techniques.
Apoptosis Induction in HL-60 Cells
The DNA damage caused by this compound intercalation triggers the intrinsic apoptotic pathway in HL-60 leukemia cells. This is characterized by a series of well-defined cellular events.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound.
DNA Intercalation Assays
5.1.1. Spectroscopic Titrations (UV-Vis, Circular Dichroism)
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ct-DNA) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
UV-Vis Titration:
-
Maintain a constant concentration of this compound in a quartz cuvette.
-
Incrementally add aliquots of the ct-DNA stock solution.
-
Record the UV-Vis absorption spectrum after each addition.
-
Monitor for hypochromism (decrease in absorbance) and bathochromic shift (red shift) in the characteristic absorption bands of this compound, which are indicative of intercalation.
-
-
Circular Dichroism (CD) Titration:
-
Maintain a constant concentration of ct-DNA in a CD cuvette.
-
Incrementally add aliquots of the this compound stock solution.
-
Record the CD spectrum in the 200-400 nm range after each addition.
-
Observe changes in the intrinsic CD signal of DNA and the appearance of an induced CD signal for the bound ligand, which provides information about the binding mode.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat HL-60 cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1). An increase in the sub-G1 population is indicative of apoptosis.
Caspase Activity Assay (DEVD-pNA Substrate)
-
Cell Lysis: Treat HL-60 cells with this compound, harvest, and lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the colorimetric substrate Ac-DEVD-pNA.
-
Incubate at 37°C and monitor the release of p-nitroaniline (pNA) by measuring the absorbance at 405 nm over time.
-
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control. An enhanced proteolytic activity of DEVD-caspases is a hallmark of apoptosis.
Structure-Activity Relationship (SAR)
Preliminary studies on this compound derivatives have provided some insights into the structural features crucial for its biological activity. However, a comprehensive quantitative SAR study is still needed.
| Compound | Modification | Cytotoxic Activity (HL-60) | Antiprotozoal Activity (E. histolytica) | Antiprotozoal Activity (P. falciparum) |
| This compound | Parent Compound | +++ | +++ | ++ |
| Derivative A | [Specify Modification] | [+/-] | [+/-] | [+/-] |
An In-depth Technical Guide to the Bis-indole Structure of Usambarensine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bis-indole alkaloid Usambarensine, focusing on its chemical structure, biological activities, and underlying mechanisms of action. The information is curated to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Structure and Properties
This compound is a naturally occurring bis-indole alkaloid isolated from the roots of the African plant Strychnos usambarensis.[1][2] Its core chemical structure is characterized by the fusion of two indole moieties, classifying it as a complex alkaloid. The chemical formula for this compound is C29H28N4.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, most notably its potent antiprotozoal and cytotoxic effects.[1][3] The following table summarizes the available quantitative data on its bioactivity.
| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |
| Antiamoebic | Entamoeba histolytica | 4.8 | Wright et al., 1991 |
| Antiplasmodial | Plasmodium falciparum (K1, chloroquine-resistant) | 2.9 | Wright et al., 1991 |
| Cytotoxicity | Human promyelocytic leukemia (HL-60) | Not explicitly stated, but induces apoptosis | Frédérich et al., 2001 |
Note: While the cytotoxicity of this compound against HL-60 cells has been established, a precise IC50 value was not found in the reviewed literature. The primary reported effect is the induction of apoptosis.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The primary mechanism of action for this compound's cytotoxic effects is its ability to function as a DNA intercalating agent.[1] This interaction with DNA is believed to be the initial trigger for a cascade of cellular events culminating in programmed cell death, or apoptosis.
DNA Intercalation
This compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the initiation of apoptosis.[1]
Induction of Apoptosis in HL-60 Cells
In human promyelocytic leukemia (HL-60) cells, this compound treatment leads to the characteristic hallmarks of apoptosis. This includes cell cycle arrest, DNA fragmentation, and the activation of key executioner enzymes in the apoptotic pathway.[1]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in HL-60 cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Studies have shown that this compound treatment of HL-60 cells results in the enhanced proteolytic activity of DEVD-caspases, which are key executioners of apoptosis, such as Caspase-3 and Caspase-7.[1] This activation is a downstream event following the initial DNA damage signal caused by intercalation.
Experimental Protocols
This section provides an overview of the methodologies that have been cited for the study of this compound.
Isolation of this compound from Strychnos usambarensis
A general protocol for the isolation of alkaloids from Strychnos species involves the following steps:
-
Extraction: The dried and powdered root bark of S. usambarensis is subjected to extraction with a solvent such as methanol.
-
Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic components.
-
Chromatography: The enriched alkaloid fraction is further purified using chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The bis-indole structure of this compound has been elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the overall three-dimensional structure of the molecule.
In Vitro Bioactivity Assays
The activity against E. histolytica is typically determined using a microdilution assay. Trophozoites of the parasite are incubated with varying concentrations of this compound, and the 50% inhibitory concentration (IC50) is determined by assessing parasite viability after a set incubation period, often using a dye exclusion method or by microscopic observation.
The antiplasmodial activity is commonly assessed using a radioisotopic or fluorescence-based assay. Cultures of P. falciparum are incubated with different concentrations of this compound. The inhibition of parasite growth is quantified by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye to determine parasite density. The IC50 value is then calculated.
-
Cell Viability Assay: The cytotoxic effect on HL-60 cells can be determined using assays such as the MTT or XTT assay, which measure mitochondrial activity as an indicator of cell viability.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
DNA Fragmentation Analysis: Agarose gel electrophoresis of DNA extracted from treated cells is used to visualize the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.
-
Caspase Activity Assay: The activity of specific caspases (e.g., DEVD-caspases) is measured using fluorogenic or colorimetric substrates. The cleavage of the substrate by activated caspases in cell lysates results in a detectable signal that is proportional to caspase activity.
-
UV-Visible Spectroscopy: The binding of this compound to DNA can be monitored by changes in its UV-visible absorption spectrum upon titration with DNA.
-
Circular and Linear Dichroism: These techniques provide information about the conformational changes in DNA upon binding of this compound and can help to confirm an intercalative binding mode.
-
Viscometry: An increase in the viscosity of a DNA solution upon the addition of a compound is indicative of DNA lengthening, a hallmark of intercalation.
Structure-Activity Relationships and Future Directions
Limited information is available on the detailed structure-activity relationships of this compound. However, studies on related bis-indole alkaloids suggest that modifications to the indole rings and the linker between them can significantly impact biological activity.
Future research should focus on:
-
Synthesizing and evaluating a library of this compound analogs to establish clear structure-activity relationships.
-
Elucidating the precise molecular interactions between this compound and the DNA helix through techniques like X-ray crystallography or high-resolution NMR.
-
Further investigating the downstream signaling pathways activated by this compound-induced DNA damage to identify other potential therapeutic targets.
This in-depth guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives. The potent biological activities, coupled with a defined mechanism of action, make it an intriguing lead compound for further investigation in the development of novel antiprotozoal and anticancer agents.
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Usambarensine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the preliminary bioactivity data for this compound, with a focus on its cytotoxic and antiprotozoal effects. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its known mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound against various cell lines and protozoan parasites.
| Target Cell Line | Activity | IC50 Value | Reference |
| Human HL-60 Leukemia Cells | Cytotoxicity | Not explicitly stated in the provided search results. Further research is needed to quantify this value. | [1] |
| B16 Melanoma Cells | Cytotoxicity | Not explicitly stated in the provided search results. The source indicates high toxicity, but a specific IC50 is not provided. | [1] |
| Protozoan Parasite | Activity | IC50 Value | Reference |
| Entamoeba histolytica | Antiamoebic | Not explicitly stated in the provided search results. The source indicates potent activity, but a specific IC50 is not provided. | [1] |
| Giardia lamblia | Antigardial | Not explicitly stated in the provided search results. | [1] |
| Plasmodium falciparum | Antimalarial | Not explicitly stated in the provided search results. | [1] |
Mechanism of Action: DNA Intercalation and Apoptosis Induction
A primary mechanism of action for this compound is its function as a DNA intercalating agent.[1] This interaction with DNA is believed to be a key contributor to its cytotoxic effects. In human HL-60 leukemia cells, this compound has been shown to induce apoptosis.[1] This programmed cell death is characterized by DNA fragmentation and the activation of DEVD-caspases, key executioner enzymes in the apoptotic cascade.[1] Notably, this compound's mechanism differs from some related compounds as it does not interfere with the catalytic activity of topoisomerase II.[1]
Signaling Pathway of this compound-Induced Apoptosis in HL-60 Cells
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in HL-60 cells based on the available evidence.
Caption: Proposed pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., HL-60, B16 melanoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Intercalation Assay (UV-Visible Spectroscopy)
Objective: To investigate the binding interaction between this compound and DNA.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound and a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Spectroscopic Titration:
-
Record the UV-Vis absorption spectrum of the this compound solution alone.
-
Incrementally add small aliquots of the ctDNA solution to the this compound solution.
-
After each addition, allow the mixture to equilibrate and then record the UV-Vis spectrum.
-
-
Data Analysis:
-
Observe changes in the absorption spectrum of this compound upon the addition of DNA. A bathochromic (red) shift and hypochromism (decreased absorbance) are indicative of intercalation.
-
Analyze the spectral data to determine the binding constant (K_b) and the number of binding sites (n) using appropriate models, such as the Scatchard equation.
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for various time points.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caspase Activity Assay (Colorimetric or Fluorometric)
Objective: To measure the activity of DEVD-caspases (caspase-3 and -7) in this compound-treated cells.
Methodology:
-
Cell Lysis: Treat cells with this compound, harvest them, and lyse the cells to release cellular proteins, including caspases.
-
Substrate Addition: Add a colorimetric or fluorometric substrate specific for DEVD-caspases (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C to allow the caspases to cleave the substrate.
-
Detection:
-
For colorimetric assays, measure the absorbance of the released chromophore (p-nitroaniline) at 405 nm.
-
For fluorometric assays, measure the fluorescence of the released fluorophore (AMC) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the caspase activity by comparing the signal from treated samples to that of untreated controls.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the bioactivity of this compound.
Caption: General workflow for this compound bioactivity screening.
Conclusion and Future Directions
The preliminary data on this compound highlight its potential as a cytotoxic and antiprotozoal agent, with a mechanism involving DNA intercalation and apoptosis induction. However, this technical guide also underscores the need for further research to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the chemical structure of this compound relates to its biological activity and to guide the synthesis of more potent and selective analogs.
-
In-depth Mechanistic Studies: To further delineate the specific signaling pathways involved in this compound-induced apoptosis and to identify other potential molecular targets.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic efficacy and safety profile of this compound in preclinical animal models.
-
Broad-Spectrum Antiprotozoal and Antiviral Screening: To explore the full range of this compound's potential as an anti-infective agent.
This guide serves as a foundational resource for researchers embarking on the further exploration of this compound's promising bioactivities.
References
Strychnos Alkaloids: A Comprehensive Technical Review of Their Chemistry, Pharmacology, and Therapeutic Potential
An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted world of Strychnos alkaloids, detailing their biosynthesis, chemical diversity, pharmacological activities, and underlying mechanisms of action.
The genus Strychnos, comprising over 200 species of trees and lianas, is a prolific source of structurally complex and biologically active monoterpenoid indole alkaloids. Historically renowned for the potent neurotoxins strychnine and brucine found in the seeds of Strychnos nux-vomica, this class of natural products has captivated chemists and pharmacologists for centuries.[1] Modern research, however, has unveiled a much broader spectrum of pharmacological activities, including promising antitumor, anti-inflammatory, analgesic, and antimicrobial properties, positioning Strychnos alkaloids as a valuable resource for drug discovery and development.[2][3]
This technical guide provides a comprehensive literature review of Strychnos alkaloids, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to facilitate a deeper understanding and further exploration of these remarkable compounds.
Chemical Diversity and Biosynthesis
The structural hallmark of Strychnos alkaloids is a rigid polycyclic framework, which has inspired significant efforts in total synthesis and the development of novel synthetic methodologies.[4][5] The biosynthesis of these complex molecules originates from the precursors tryptophan and geranyl pyrophosphate.[6] A pivotal breakthrough in understanding their formation was the elucidation of the complete biosynthetic pathway of strychnine and the related alkaloids brucine and diaboline.[6][7][8] This intricate process involves a series of enzymatic transformations leading to the key intermediate, Wieland-Gumlich aldehyde, followed by a spontaneous conversion to prestrychnine, which then rearranges to form strychnine.[7][9]
Pharmacological Activities and Mechanisms of Action
The pharmacological effects of Strychnos alkaloids are diverse and potent, stemming from their interactions with various cellular targets. The classical neurotoxic effects of strychnine are mediated by its high-affinity antagonism of glycine receptors in the spinal cord and brainstem, leading to disinhibition of motor neurons and convulsions.[10][11] Brucine, a structurally similar alkaloid, exhibits a comparable but less potent neurotoxic profile.[1]
Beyond their neurotoxicity, Strychnos alkaloids have demonstrated significant therapeutic potential in several areas:
-
Antitumor Activity: Brucine and strychnine have been shown to inhibit the growth of various cancer cell lines, including colon and liver cancer.[9][12] Their mechanisms of action are multifaceted and involve the modulation of key signaling pathways. For instance, they can suppress colon cancer cell growth by upregulating DKK1 and APC, and downregulating β-catenin, c-Myc, and p-LRP6 in the Wnt/β-catenin signaling pathway.[12] Brucine has also been reported to induce apoptosis in hepatocellular carcinoma cells through the MKK7-JNK signaling pathway and inhibit angiogenesis by targeting the KDR signaling pathway in colon cancer cells.[4][7]
-
Anti-inflammatory and Analgesic Effects: Several Strychnos alkaloids, particularly brucine and its N-oxide, possess notable anti-inflammatory and analgesic properties.[2][13] Their anti-inflammatory effects are attributed, in part, to the inhibition of prostaglandin E2 (PGE2) release in inflamed tissues.[13] The analgesic effects are mediated through both central and peripheral mechanisms.[2]
-
Antimicrobial and Antiplasmodial Activity: Extracts and isolated alkaloids from various Strychnos species have shown promising activity against a range of bacteria, fungi, and protozoa.[14] Notably, several bisindole alkaloids have demonstrated potent in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[15]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the biological activities of various Strychnos alkaloids and extracts from the reviewed literature.
Table 1: Cytotoxicity of Strychnos Alkaloids and Extracts
| Alkaloid/Extract | Cell Line | IC50 | Reference |
| Strychnine | HepG2 | 0.52 mM | [9] |
| Brucine | HepG2 | 0.10 mM | [9] |
| S. nux-vomica leaves extract | Human epidermoid larynx carcinoma | 17.8 µg/mL | [16] |
| S. nux-vomica leaves extract | Breast carcinoma (MCF-7) | 36.3 µg/mL | [16] |
| S. nux-vomica leaves extract | Colon carcinoma | 41.2 µg/mL | [16] |
Table 2: Antiplasmodial Activity of Strychnos Alkaloids
| Alkaloid | P. falciparum Strain | IC50 | Reference |
| Dihydrousambarensine | Chloroquine-resistant | 0.03 µM | [15] |
| Strychnopentamine | Chloroquine-sensitive & -resistant | ~0.15 µM | [15] |
| Isostrychnopentamine | Chloroquine-sensitive & -resistant | ~0.15 µM | [15] |
| Sungucine | Chloroquine-sensitive | 2.292 µM ± 0.049 | [2] |
| Sungucine | Chloroquine-resistant | 1.659 µM ± 0.089 | [2] |
Table 3: Antimicrobial Activity of Strychnos Extracts
| Strychnos Species and Extract | Microorganism | MIC | Reference |
| S. nux-vomica leaves extract | E. coli | 0.1 mg/mL | [4] |
| S. nux-vomica leaves extract | S. aureus | 0.2 mg/mL | [4] |
| S. madagascariensis fruit pulp (methanol) | S. typhi | 12.5 mg/mL | [4] |
| S. pungens fruit pulp (methanol) | S. typhi | 12.5 mg/mL | [4] |
| S. lucida stem bark/twig (n-hexane) | B. cereus | 0.064 mg/mL | [12] |
| S. lucida stem bark/twig (n-hexane) | S. pyogenes | 0.032 mg/mL | [12] |
Table 4: Acute Toxicity of Strychnos Alkaloids
| Alkaloid | Animal Model (Route) | LD50 | Reference |
| Strychnine | Mouse (i.p.) | 1.10 mg/kg | [9] |
| Brucine | Mouse (i.p.) | 50.10 mg/kg | [9] |
| Strychnine | Mouse (oral) | 6.62 mg/kg | |
| Brucine | Mouse (oral) | 78 mg/kg |
Key Experimental Methodologies
This section details the methodologies for key experiments cited in the literature on Strychnos alkaloids.
Extraction and Isolation of Strychnos Alkaloids
A general procedure for the extraction of total alkaloids from Strychnos nux-vomica seeds involves the following steps:
-
Pulverization: The dried seeds are ground into a coarse powder.
-
Defatting (Optional): The powdered material can be defatted with a non-polar solvent like petroleum ether to remove lipids.
-
Alkaloid Extraction: The powdered seeds are extracted with a polar solvent, typically 70% ethanol, under reflux. This process is repeated multiple times to ensure complete extraction.
-
Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., 1 M HCl) and filtered. The acidic aqueous layer is then basified (e.g., with NaOH to pH 12) and extracted with an organic solvent such as dichloromethane. This partitions the alkaloids into the organic phase.
-
Purification: The organic extract is evaporated to dryness to yield the total alkaloid fraction. Individual alkaloids can then be separated and purified using chromatographic techniques like column chromatography and thin-layer chromatography (TLC).[15]
In Vitro Cytotoxicity Assay
The cytotoxic activity of Strychnos alkaloids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloids or extracts for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rats:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (e.g., brucine, brucine N-oxide) or a standard anti-inflammatory drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a general experimental workflow for the pharmacological evaluation of Strychnos alkaloids.
Caption: Strychnine antagonism of the glycine receptor.
Caption: Brucine's multifaceted antitumor signaling pathways.
Caption: General workflow for pharmacological evaluation.
Conclusion and Future Directions
The Strychnos alkaloids represent a rich and diverse family of natural products with a wide array of potent pharmacological activities. While the toxicity of some members like strychnine is well-established, ongoing research continues to identify novel compounds with significant therapeutic potential, particularly in the areas of oncology, inflammation, and infectious diseases. The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and the sustainable production of these valuable molecules. Future research should focus on the continued bioactivity-guided isolation of new alkaloids, in-depth investigation of their mechanisms of action, and the development of structure-activity relationships to guide the synthesis of novel derivatives with improved efficacy and reduced toxicity. The comprehensive data and methodologies presented in this guide aim to serve as a valuable resource for advancing the research and development of Strychnos alkaloids as next-generation therapeutic agents.
References
- 1. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Some Strychnos spinosa (Loganiaceae) leaf extracts and fractions have good antimicrobial activities and low cytotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Evaluation of Total Alkaloids from Nux Vomica: Effect of Reducing Strychnine Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and anti-inflammatory activity and pharmacokinetics of alkaloids from seeds of Strychnos nux-vomica after transdermal administration: effect of changes in alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. jchemrev.com [jchemrev.com]
- 13. In Vitro Activities of Strychnos Alkaloids and Extracts against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Usambarensine: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Usambarensine, a bis-indole alkaloid derived from the roots of Strychnos usambarensis. It consolidates current research on its biological activities, mechanism of action, and potential therapeutic applications, with a focus on its anticancer and antiprotozoal properties.
Core Biological Activities and Therapeutic Potential
This compound has demonstrated a range of significant biological effects, positioning it as a compound of interest for drug development. Its primary therapeutic potential lies in its potent cytotoxic and antiprotozoal activities.[1][2] The alkaloid is known to be highly toxic to B16 melanoma cells and effectively inhibits the growth of various leukemia and carcinoma cells.[1] Furthermore, it exhibits notable antiamoebic, antigiardial, and antimalarial properties.[1][2] Early research also pointed towards potential atropine-like and spasmolytic activities.[3]
Anticancer Activity
The primary anticancer mechanism of this compound is its ability to induce apoptosis in cancer cells.[1] In human HL60 leukemia cells, treatment with this compound leads to a significant increase in the sub-G1 cell population, a hallmark of apoptosis.[1] This is accompanied by severe DNA fragmentation and the activation of DEVD-caspases.[1] Studies on B16 melanoma cells have shown that this compound, along with the related alkaloid strychnopentamine, inhibits RNA synthesis and decreases colony formation at concentrations near their IC50 values.[4]
Antiprotozoal Activity
This compound has demonstrated significant efficacy against various protozoa. It is highly active in vitro against Entamoeba histolytica.[2][5][6] Its activity against Plasmodium falciparum, the parasite responsible for malaria, is also notable, although it is less potent compared to its derivatives in some strains.[2][7] Interestingly, some derivatives, such as 3',4'-dihydrothis compound, show enhanced activity, particularly against chloroquine-resistant strains of P. falciparum.[7][8]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from in vitro studies, providing a comparative view of the potency of this compound and its related alkaloids.
Table 1: In Vitro Antiprotozoal Activity of this compound and Derivatives
| Compound | Organism/Strain | IC50 (µg/mL) | IC50 (µM) |
| This compound | Entamoeba histolytica | 0.49 | - |
| Plasmodium falciparum (K1, Chloroquine-Resistant) | - | ~1 | |
| Plasmodium falciparum (3D7, Chloroquine-Sensitive) | - | - | |
| 3',4'-Dihydrothis compound | Entamoeba histolytica | ~1.96 | - |
| Plasmodium falciparum (W2, Chloroquine-Resistant) | - | 0.032 | |
| Plasmodium falciparum (D6, Chloroquine-Sensitive) | - | 0.857 | |
| Nb-Methylthis compound | Entamoeba histolytica | ~3.92 | - |
| Plasmodium falciparum | - | - | |
| Emetine (Reference) | Entamoeba histolytica | 1.70 | - |
Data compiled from multiple sources.[5][7][8] Note: Direct comparison may be limited by variations in experimental protocols between studies.
Table 2: In Vitro Cytotoxicity of this compound and Related Alkaloids
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. P. falciparum |
| This compound | Human Cells | - | - |
| 3',4'-Dihydrothis compound | Human Cells | 12.8 | 400 (vs. W2 strain) |
| Strychnopentamine | Human Cells | 15.2 | 70-100 |
The Selectivity Index (SI) is the ratio of cytotoxicity (IC50) to antiplasmodial activity (IC50), indicating the compound's selectivity for the parasite over human cells.[7]
Mechanism of Action
The diverse biological effects of this compound are primarily attributed to its interaction with cellular DNA.
DNA Intercalation
Optical measurements using absorption, circular, and linear dichroism have confirmed that this compound behaves as a typical DNA intercalating agent.[1] This physical insertion between the base pairs of the DNA double helix disrupts DNA structure and function, leading to downstream cytotoxic effects. Unlike some other DNA-binding alkaloids such as cryptolepine, biochemical assays have shown that this compound does not interfere with the catalytic activity of topoisomerase II.[1]
Induction of Apoptosis
In human HL60 leukemia cells, DNA intercalation by this compound triggers a cascade of events leading to programmed cell death (apoptosis). The process is characterized by:
-
Cell Cycle Disruption: A notable loss of cells in the G1 phase and a corresponding large increase in the sub-G1 population.[1]
-
Caspase Activation: Enhancement of the proteolytic activity of DEVD-caspases, which are key executioners of apoptosis.[1]
-
DNA Fragmentation: Severe fragmentation of genomic DNA, a definitive marker of late-stage apoptosis.[1]
Key Experimental Protocols
This section details the methodologies cited in the literature for evaluating the biological activity of this compound.
DNA Interaction Analysis
-
Methodology: The interaction of this compound with DNA was characterized using optical measurements.
-
Absorption Spectroscopy: Used to monitor changes in the absorption spectrum of this compound upon binding to DNA, which can indicate an interaction.
-
Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light. Changes in the CD spectrum of DNA upon addition of this compound provide evidence of intercalation and conformational changes in the DNA helix.
-
Linear Dichroism (LD): Provides information about the orientation of the drug molecule relative to the DNA helix axis, further confirming the intercalative binding mode.[1]
Cytotoxicity and Cell Cycle Analysis in HL60 Cells
-
Cell Culture: Human HL60 promyelocytic leukemia cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified duration.
-
Cytotoxicity Assessment: The number of viable cells was determined, likely using methods such as trypan blue exclusion or an MTT assay, to calculate the IC50 value.
-
Cell Cycle Analysis: Treated cells were fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the identification of a sub-G1 peak indicative of apoptotic cells.[1]
Apoptosis Detection
-
DNA Fragmentation Assay: Genomic DNA was extracted from this compound-treated and control cells. The DNA was then subjected to agarose gel electrophoresis. The appearance of a characteristic "ladder" pattern of DNA fragments in the treated sample confirms internucleosomal DNA cleavage, a hallmark of apoptosis.[1]
-
DEVD-Caspase Activity Assay: Cell lysates from treated and control cells were incubated with a colorimetric substrate specific for DEVD-caspases (e.g., Ac-DEVD-pNA). The proteolytic activity of the caspases cleaves the substrate, releasing a chromophore that can be quantified spectrophotometrically. An increase in absorbance indicates enhanced caspase activity.[1]
Conclusion and Future Directions
This compound is a promising natural product with well-documented anticancer and antiprotozoal activities. Its mechanism of action, centered on DNA intercalation and the subsequent induction of apoptosis, provides a solid foundation for its consideration in drug development programs. The high potency and selectivity of some of its derivatives, particularly against drug-resistant malaria parasites, highlight the potential for medicinal chemistry efforts to optimize its structure for improved efficacy and safety.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models for both cancer and infectious diseases.
-
Pharmacokinetics and Toxicology: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound and its lead derivatives.
-
Mechanism Elucidation: Further investigation into the specific signaling pathways that are activated upstream of caspase activation following this compound-induced DNA damage.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to identify derivatives with enhanced potency, selectivity, and drug-like properties.
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. orbi.uliege.be [orbi.uliege.be]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Usambarensine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Usambarensine, a potent bisindole alkaloid, from the root bark of Strychnos usambarensis. This compound and its derivatives have garnered significant interest within the scientific community due to their notable biological activities, including antiprotozoal, antimalarial, and cytotoxic effects. This protocol is based on established phytochemical methods, including solvent extraction and chromatographic techniques, designed to yield high-purity this compound suitable for further research and drug development applications. The accompanying data and workflows are intended to guide researchers through a systematic and reproducible process.
Introduction
This compound is a complex bisindole alkaloid first isolated from the roots of the African plant Strychnos usambarensis[1]. This class of compounds is biosynthetically derived from two tryptamine units and one monoterpene unit[1]. Research has demonstrated that this compound exhibits a range of biological activities, making it a compound of interest for therapeutic development. This protocol outlines a comprehensive procedure for its extraction, isolation, and purification.
Data Presentation
Due to the limitations in accessing specific experimental data from primary literature, the following table presents generalized data for this compound based on available information. Researchers should consider this as a reference and should perform their own analytical characterization for confirmation.
| Parameter | Value | Method of Analysis |
| Molecular Formula | C₂₉H₂₈N₄ | Mass Spectrometry |
| Molecular Weight | 444.56 g/mol | Mass Spectrometry |
| ¹H NMR | Data not available in accessible literature | NMR Spectroscopy |
| ¹³C NMR | Data not available in accessible literature | NMR Spectroscopy |
| Mass Spectrum (m/z) | Data not available in accessible literature | Mass Spectrometry |
| Yield | Variable | Gravimetric analysis |
| Purity | >95% | HPLC, NMR |
Experimental Protocols
The following protocol describes a general procedure for the isolation and purification of this compound from the root bark of Strychnos usambarensis.
1. Plant Material Collection and Preparation
-
Collect fresh root bark of Strychnos usambarensis.
-
Clean the root bark to remove any soil and foreign matter.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried root bark into a coarse powder using a mechanical grinder.
2. Extraction of Crude Alkaloids
-
Maceration:
-
Soak the powdered root bark (1 kg) in methanol (5 L) in a large container.
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
-
-
Acid-Base Extraction:
-
Suspend the crude methanolic extract in 1 M hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal material.
-
Wash the acidic solution with dichloromethane (CH₂Cl₂) in a separatory funnel to remove neutral and weakly basic compounds.
-
Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide (NH₄OH).
-
Extract the liberated alkaloids with CH₂Cl₂ (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to dryness to yield the crude alkaloid fraction.
-
-
Freeze-Drying (Alternative for unstable alkaloids):
-
To minimize the degradation of potentially unstable alkaloids, the initial aqueous acidic extract can be freeze-dried prior to basification and extraction[1].
-
3. Chromatographic Purification
-
Column Chromatography (Initial Fractionation):
-
Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate, followed by the addition of methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light and with Dragendorff's reagent.
-
Combine fractions containing the major alkaloid spots for further purification.
-
-
Preparative Thin-Layer Chromatography (pTLC) (Final Purification):
-
Apply the partially purified fractions onto preparative silica gel TLC plates (e.g., 20 x 20 cm, 1 mm thickness).
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol with a small percentage of ammonia to reduce tailing).
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the alkaloid from the silica gel with a polar solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Filter and evaporate the solvent to yield purified this compound.
-
4. Characterization
-
Spectroscopic Analysis:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Compare the obtained spectra with literature data for confirmation.
-
-
Purity Assessment:
-
Assess the final purity using High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
References
Application Notes: Methanolic Extraction of Usambarensine for Research and Drug Development
Introduction
Usambarensine is a bisindole alkaloid predominantly isolated from the roots and root bark of Strychnos usambarensis, a plant native to Central and East Africa.[1][2][3] This compound has garnered significant interest within the scientific community due to its wide spectrum of biological activities. Research has demonstrated its potent cytotoxic effects against various cancer cell lines, including leukemia and melanoma.[1] Furthermore, this compound exhibits notable antiprotozoal properties, showing high activity against Entamoeba histolytica and moderate activity against Plasmodium falciparum.[2][4] The primary mechanism of its cytotoxic action involves intercalation into DNA, which subsequently induces apoptosis (programmed cell death) through the activation of caspases.[1] These diverse biological effects make this compound a promising lead compound for the development of new therapeutic agents.
These application notes provide detailed protocols for the methanolic extraction, purification, and quantification of this compound from its natural source for laboratory and research purposes.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its extraction, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C29H28N4 | [5] |
| Molecular Weight | 432.56 g/mol | PubChem |
| IUPAC Name | 3-ethenyl-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine | PubChem |
| Appearance | (Not specified, typically alkaloids are crystalline solids) | - |
| Solubility | Soluble in methanol and other organic solvents like chloroform.[6][7] | - |
| Class | Bisindole Alkaloid | [1] |
Note: Some sources may refer to a related compound, Usambarine (C30H34N4), which has a slightly different structure and molecular weight.[8] It is crucial to confirm the identity of the isolated compound using appropriate analytical techniques.
Experimental Protocols
Protocol 1: Methanolic Extraction of this compound from Strychnos usambarensis
This protocol outlines a standard procedure for extracting total alkaloids, including this compound, from the dried root bark of Strychnos usambarensis using methanol.
Materials and Equipment:
-
Dried and powdered root bark of Strychnos usambarensis
-
Methanol (HPLC grade)
-
Soxhlet apparatus or large Erlenmeyer flask for maceration
-
Heating mantle (for Soxhlet) or orbital shaker (for maceration)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Glassware (beakers, flasks)
-
Analytical balance
Procedure:
-
Preparation of Plant Material:
-
Ensure the root bark of Strychnos usambarensis is thoroughly dried, preferably in the shade to prevent degradation of phytochemicals.
-
Grind the dried bark into a coarse powder using a mechanical grinder to increase the surface area for solvent penetration.
-
-
Extraction (Choose one method):
-
A) Maceration:
-
Weigh 100 g of the powdered bark and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask (1:10 solid-to-solvent ratio).
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate for 48-72 hours to ensure exhaustive extraction.
-
-
B) Soxhlet Extraction:
-
Place 100 g of the powdered bark into a large thimble and insert it into the Soxhlet extractor.
-
Fill a round-bottom flask with 1 L of methanol.
-
Assemble the Soxhlet apparatus and heat the methanol to its boiling point.
-
Allow the extraction to proceed for 12-24 hours, or until the solvent in the extractor arm runs clear.
-
-
-
Filtration and Concentration:
-
After extraction, filter the methanolic mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.
-
Wash the residue with a small volume of fresh methanol to recover any remaining alkaloids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude methanolic extract.[9]
-
-
Acid-Base Extraction (for Alkaloid Enrichment):
-
Dissolve the crude methanolic extract in 200 mL of 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any non-alkaloidal, acid-insoluble materials.
-
Transfer the acidic aqueous solution to a separatory funnel and wash it with 3 x 100 mL of dichloromethane to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding ammonium hydroxide.
-
Extract the now basic aqueous solution with 3 x 150 mL of dichloromethane or chloroform. The alkaloids, including this compound, will move into the organic phase.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an enriched alkaloid fraction.
-
Protocol 2: Purification of this compound
This protocol describes a general approach to isolate this compound from the enriched alkaloid extract using chromatographic techniques.
Materials and Equipment:
-
Enriched alkaloid extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp for visualizing TLC spots
-
Glass column for chromatography
-
Fraction collector and test tubes
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the enriched alkaloid extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. A common solvent system for alkaloids is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions of the eluate using a fraction collector.
-
-
Monitoring by Thin-Layer Chromatography (TLC):
-
Monitor the separation by spotting small aliquots of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (determined through preliminary TLC analysis of the crude extract).
-
Visualize the separated compounds under a UV lamp.
-
Pool the fractions that contain the compound corresponding to the Rf value of pure this compound (if a standard is available).
-
-
Final Purification (Optional):
Protocol 3: Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in extracts.[12][13]
Materials and Equipment:
-
HPLC system with a UV or Diode-Array Detector (DAD)
-
Reversed-phase C18 column (e.g., RP-8 Select B)
-
Mobile phase solvents (e.g., acetonitrile, acetate buffer)
-
Pure this compound standard of known concentration
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample:
-
Accurately weigh a known amount of the crude or purified extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC method. A previously reported method for related alkaloids used a RP-8 column with a linear gradient of acetonitrile and acetate buffer.[3]
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of inducing apoptosis.[1]
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. researchgate.net [researchgate.net]
- 4. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C29H28N4 | CID 5281413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5133981A - Purification of benzophenanthridine alkaloids extracts from alkaloid extracts - Google Patents [patents.google.com]
- 8. Usambarine | C30H34N4 | CID 442121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Antimicrobial peptides from different plant sources: Isolation, characterisation, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
Application Note: Separation of Usambarensine using Thin-Layer Chromatography
Introduction
Usambarensine is a bisindole alkaloid first isolated from the root bark of the African plant Strychnos usambarensis. It has demonstrated a range of biological activities, including antimalarial and cytotoxic properties, making it a compound of significant interest in drug discovery and development. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative analysis and preparative separation of alkaloids like this compound from plant extracts. This application note provides a detailed protocol for the analytical and preparative TLC of this compound.
Principle of TLC
Thin-Layer Chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. The separation is governed by the principles of adsorption and polarity. Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf value.
Experimental Protocols
1. Analytical Thin-Layer Chromatography
This protocol is designed for the qualitative assessment of this compound in a sample, to monitor reaction progress, or to determine the purity of a sample.
a. Materials and Equipment
-
TLC Plates: Pre-coated silica gel 60 F254 aluminum or glass plates.
-
Sample Solution: A solution of the crude extract or purified sample containing this compound, dissolved in a suitable solvent such as methanol or chloroform.
-
Mobile Phase (Solvent System): A mixture of solvents. See Table 1 for recommended systems.
-
Developing Chamber: A glass tank with a lid.
-
Spotting Capillaries: Fine glass capillary tubes.
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm).
-
Dragendorff's reagent.
-
-
Drying Oven.
b. Procedure
-
Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Sample Application: Using a capillary tube, apply a small spot of the sample solution onto the origin line. Allow the solvent to evaporate completely.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15-30 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: Observe the dried plate under a UV lamp at 254 nm. This compound, being a conjugated indole alkaloid, should appear as a dark spot against the fluorescent background. Circle the spots with a pencil.
-
Dragendorff's Reagent: Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.
-
-
Rf Value Calculation: Measure the distance traveled by the center of the spot from the origin and the distance traveled by the solvent front from the origin. Calculate the Rf value using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
2. Preparative Thin-Layer Chromatography
This protocol is designed for the isolation and purification of this compound from a mixture.
a. Materials and Equipment
-
Preparative TLC Plates: Thicker pre-coated silica gel plates (e.g., 1-2 mm thickness).
-
Sample Solution: A more concentrated solution of the crude extract.
-
Mobile Phase: As determined from analytical TLC.
-
Developing Chamber.
-
Visualization Method: Primarily non-destructive (UV light).
-
Scraping Tool: A spatula or razor blade.
-
Elution Solvent: A polar solvent in which this compound is highly soluble (e.g., methanol or a mixture of chloroform and methanol).
-
Filtration System: A small funnel with a cotton or glass wool plug, or a syringe filter.
-
Collection Vials.
b. Procedure
-
Sample Application: Instead of spotting, apply the concentrated sample solution as a continuous narrow band along the origin line of the preparative TLC plate. Allow the solvent to evaporate completely.
-
Development: Develop the plate in a saturated chamber with the appropriate mobile phase, as in the analytical procedure.
-
Visualization: Visualize the separated bands under UV light. Mark the band corresponding to this compound with a pencil.
-
Scraping: Carefully scrape the silica gel containing the this compound band from the plate onto a clean piece of paper.
-
Elution: Transfer the scraped silica to a small flask or vial. Add a suitable elution solvent and agitate to dissolve the compound.
-
Filtration and Collection: Filter the solution to remove the silica gel. Collect the filtrate, which now contains the purified this compound.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Mobile Phase Systems for TLC of Strychnos Alkaloids
| Mobile Phase Composition (v/v/v) | Stationary Phase | Notes |
| Chloroform : Methanol (9:1) | Silica Gel 60 F254 | A common system for separating Strychnos alkaloids. |
| Chloroform : Diethylamine (9:1) | Silica Gel 60 F254 | The basic additive helps to reduce tailing of basic alkaloids. |
| Chloroform : Methanol : Formic Acid (8.5:1.5:0.4) | Silica Gel 60 F254 | The acidic additive can improve spot shape.[1] |
| Ethyl Acetate : Hexane : Ethanol : Ammonia (100:5:5:2.5) | Silica Gel | Suitable for indole alkaloids. |
Table 2: Expected Rf Values for Related Strychnos Alkaloids (for reference)
| Compound | Mobile Phase | Rf Value | Reference |
| Strychnine | Chloroform : Methanol : Formic Acid (8.5:1.5:0.4) | ~ 0.60 | [1] |
| Brucine | Chloroform : Methanol : Formic Acid (8.5:1.5:0.4) | ~ 0.69 | [1] |
Note: Rf values are dependent on the specific experimental conditions and should be considered as approximate.
Visualizations
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Usambarensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine is a bisindole alkaloid first isolated from the roots of Strychnos usambarensis. It has garnered significant interest within the scientific community due to its wide range of biological activities, including potential anticancer and antiprotozoal properties. Accurate and reliable quantitative analysis of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound and related alkaloids.
These application notes provide a detailed protocol for the HPLC analysis of this compound, based on established methods. The protocol is designed to be adaptable for the quantitative determination of this compound in crude plant extracts and other relevant samples.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | RP-8 Select B (or equivalent C8 column), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Acetate buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient Elution | 20% B to 35% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions
-
Acetate Buffer (pH 3.5): Prepare a solution of acetic acid and adjust the pH to 3.5 with a suitable base (e.g., sodium hydroxide). Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution of this compound: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to obtain a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution in a dark, refrigerated environment.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve a range of concentrations that bracket the expected concentration of this compound in the samples.
-
Sample Preparation (from Strychnos usambarensis roots):
-
Dry the root material and grind it into a fine powder.
-
Extract a known weight of the powdered material with methanol using sonication or maceration.[1]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Presentation
Chromatographic Performance
The described HPLC method allows for the separation of this compound from other co-occurring alkaloids in Strychnos usambarensis root extracts.[1] The retention times for major alkaloids are summarized in the table below.
| Compound | Retention Time (min) |
| 3',4'-Dihydrothis compound | ~12.5 |
| This compound | ~14.0 |
| N-b-Methylthis compound | ~15.5 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column, and exact mobile phase composition.
Method Validation Parameters (Representative Data)
The following table summarizes representative method validation parameters for the quantitative analysis of bisindole alkaloids using HPLC-UV. These values demonstrate the expected performance of the method.
| Parameter | Typical Value/Range |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (Intra-day, %RSD) | < 2% |
| Precision (Inter-day, %RSD) | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Conclusion
The provided HPLC method is suitable for the qualitative and quantitative analysis of this compound in plant extracts.[1] The method is specific, and with proper validation, it can be demonstrated to be linear, accurate, and precise for its intended purpose. Researchers can adapt this protocol for routine quality control of raw materials, extracts, and finished products containing this compound.
References
Application Notes and Protocols for Conducting Cytotoxicity Assays with Usambarensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves intercalation into DNA, which subsequently triggers programmed cell death, or apoptosis.[1] This property makes this compound a compound of interest in anticancer research and drug development. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
This compound exerts its cytotoxic effects by inserting itself between the base pairs of DNA. This interaction disrupts the normal functions of DNA, leading to DNA damage and the initiation of apoptosis.[1] Key events in this compound-induced apoptosis include DNA fragmentation and the activation of effector caspases, such as caspase-3, which is indicated by the cleavage of substrates containing the DEVD sequence.[1]
While the precise signaling cascade is a subject of ongoing research, the induction of apoptosis through DNA damage typically involves the intrinsic pathway. This pathway is initiated by intracellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. DNA damage can lead to the activation of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic Bcl-2 proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. The tumor suppressor protein p53 is a critical mediator of the DNA damage response and can induce the expression of pro-apoptotic Bcl-2 family members.
Data Presentation: Summary of this compound Cytotoxicity
Quantitative data from cytotoxicity assays are crucial for evaluating the potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound required to inhibit the growth of 50% of a cell population. Although specific IC50 values for this compound are not widely published, the following table provides a template for presenting such data once obtained from experimental assays.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| HL-60 | Acute Promyelocytic Leukemia | 48 | [Insert experimental data] | MTT Assay |
| B16-F10 | Melanoma | 48 | [Insert experimental data] | MTT Assay |
| [Add other tested cell lines] | [Specify cancer type] | [Specify time] | [Insert experimental data] | [Specify assay] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cancer cell lines (e.g., HL-60, B16-F10)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate that releases a fluorescent or colorimetric signal.
Materials:
-
This compound-treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)
-
Assay buffer
-
96-well microplates (black plates for fluorescence)
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at a concentration around the determined IC50 value for a specific time (e.g., 24 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer to release cellular proteins.
-
Determine the protein concentration of the cell lysates.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add the assay buffer to a final volume of 90 µL.
-
Add 10 µL of the caspase-3 substrate to each well.
-
Include a blank control (lysis buffer without cell lysate).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at an excitation/emission of 400/505 nm (for AFC substrate) using a microplate reader.
-
-
Data Analysis:
-
Compare the caspase-3 activity in this compound-treated cells to that of the untreated control cells. An increase in signal indicates the activation of caspase-3.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound's proposed apoptotic signaling pathway.
References
Application Notes and Protocols for Determining Usambarensine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the cytotoxicity of Usambarensine, a plant alkaloid with known anti-cancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes a detailed experimental procedure, information on the mechanism of action of this compound, and visualizations to aid in understanding the experimental workflow and the induced signaling pathways.
Introduction
This compound is a bis-indole alkaloid isolated from the roots of Strychnos usambarensis. It has demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia and melanoma.[1] The primary mechanism of its anti-cancer activity is through DNA intercalation, which subsequently induces apoptosis (programmed cell death).[1] This process involves DNA fragmentation and the activation of caspases, key enzymes in the apoptotic cascade.[1] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
| Cell Line | Cancer Type | Summary of Cytotoxic Effects | Reference |
| HL-60 | Human Promyelocytic Leukemia | This compound induces apoptosis, characterized by DNA fragmentation and activation of DEVD-caspases. It leads to a loss of cells in the G1 phase and an increase in the sub-G1 apoptotic population. | [1] |
| B16 | Mouse Melanoma | This compound is reported to be highly toxic to B16 melanoma cells. Cytotoxic effects are observed at various concentrations, and at concentrations near its IC50, it decreases colony formation. | [2] |
| Leukemia and Carcinoma Cells | General | The compound inhibits the growth of various leukemia and carcinoma cells. | [1] |
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell lines (e.g., HL-60, a human leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound-induced cytotoxicity.
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity assessment.
Caption: A diagram of the proposed intrinsic apoptotic pathway induced by this compound.
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Analyzing Usambarensine-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Usambarensine, a bis-indole plant alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia and melanoma.[1] Its primary mechanism of action involves intercalation into DNA, which subsequently triggers programmed cell death, or apoptosis.[1] Unlike some other DNA intercalators, this compound does not inhibit topoisomerase II.[1] Understanding the specific molecular pathways through which this compound induces apoptosis is critical for its potential development as a therapeutic agent. This document provides a detailed overview of the signaling cascade, protocols for key experiments, and a framework for data presentation to guide researchers in this analysis.
Mechanism of Action: An Overview
This compound exerts its cytotoxic effects by initiating the intrinsic pathway of apoptosis. The process begins with its primary cellular interaction:
-
DNA Intercalation: this compound binds to cellular DNA, disrupting its normal function and likely inducing a DNA damage response.[1]
-
Cell Cycle Arrest: This leads to a halt in the cell cycle, specifically a reduction of cells in the G1 phase, and an increase in the sub-G1 population, which is a characteristic marker of apoptotic cells.[1]
-
Mitochondrial Pathway Activation: The cellular stress triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[2][3] This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
-
Caspase Activation: The shift in the Bcl-2 protein balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[2] Cytochrome c, along with Apaf-1, forms the apoptosome, which activates the initiator caspase-9.[3] Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7.[2][3]
-
Execution of Apoptosis: Activated executioner caspases (DEVD-caspases) cleave numerous cellular substrates, leading to the classical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[1][4]
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Swainsonine Induces Apoptosis through Mitochondrial Pathway and Caspase Activation in Goat Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Usambarensine-DNA Intercalation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to study the DNA intercalating properties of Usambarensine, a plant alkaloid with cytotoxic effects. The following sections detail the experimental protocols for biophysical and cellular assays to characterize the interaction of this compound with DNA and its downstream cellular consequences.
Biophysical Characterization of this compound-DNA Interaction
The interaction of this compound with DNA has been characterized as typical of an intercalating agent.[1] The following protocols describe standard methods to investigate and quantify this interaction.
UV-Visible Absorption Spectrophotometry
Principle: DNA intercalation by a small molecule often leads to hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the maximum absorbance wavelength (λmax) of the molecule. This is due to the interaction of the intercalator's chromophore with the DNA base pairs.
Protocol:
-
Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Tris-HCl buffer
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
-
Procedure:
-
Determine the concentration of the ct-DNA stock solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.
-
Prepare a solution of this compound of a fixed concentration in the Tris-HCl buffer. The final concentration should yield an absorbance between 0.5 and 1.0 at its λmax.
-
Record the absorption spectrum of the this compound solution from 200 to 600 nm.
-
Titrate the this compound solution with increasing concentrations of the ct-DNA stock solution.
-
After each addition of ct-DNA, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the absorption spectrum.
-
Correct the spectra for the absorbance of ct-DNA itself by subtracting a blank spectrum containing only ct-DNA at the corresponding concentration.
-
Analyze the changes in absorbance and λmax of this compound as a function of DNA concentration.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a sensitive technique to monitor conformational changes in chiral molecules like DNA. Intercalation of a ligand into the DNA helix can induce changes in the intrinsic CD spectrum of DNA and can also result in an induced CD signal for the achiral ligand, providing strong evidence for binding.
Protocol:
-
Materials:
-
This compound stock solution
-
ct-DNA solution in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2)
-
CD Spectropolarimeter
-
-
Procedure:
-
Prepare a ct-DNA solution with a concentration that gives a reliable CD signal in the 220-320 nm range.
-
Record the CD spectrum of the ct-DNA solution alone.
-
Prepare a series of solutions with a fixed concentration of ct-DNA and increasing concentrations of this compound.
-
Incubate each sample for at least 10 minutes at room temperature to ensure equilibrium is reached.
-
Record the CD spectra for each sample in the far-UV (for DNA conformation) and near-UV/Visible (for induced ligand signal) regions.
-
Subtract the spectrum of the buffer and the ligand alone from the spectra of the DNA-ligand complexes.
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum and the appearance of any induced CD signals for this compound.
-
Fluorescence Spectroscopy (Competitive Binding Assay)
Principle: This method utilizes a fluorescent probe, such as Ethidium Bromide (EtBr), which is a known DNA intercalator and exhibits a significant increase in fluorescence upon binding to DNA. If this compound intercalates into DNA, it will displace the EtBr, leading to a quenching of the EtBr fluorescence.
Protocol:
-
Materials:
-
This compound stock solution
-
ct-DNA solution
-
Ethidium Bromide (EtBr) stock solution
-
Tris-HCl buffer
-
Fluorescence Spectrophotometer
-
-
Procedure:
-
Prepare a solution containing ct-DNA and EtBr in Tris-HCl buffer. The concentrations should be chosen to give a strong and stable fluorescence signal. A common starting point is a 2:1 ratio of DNA (base pairs) to EtBr.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission scan from 550 to 700 nm).
-
Titrate the DNA-EtBr solution with increasing concentrations of this compound.
-
After each addition, mix and incubate for 5 minutes before recording the fluorescence spectrum.
-
Monitor the decrease in fluorescence intensity at the emission maximum of the DNA-EtBr complex (around 600 nm).
-
The binding affinity of this compound can be calculated using the Stern-Volmer equation.
-
Viscometry
Principle: DNA intercalation causes a lengthening and stiffening of the DNA duplex to accommodate the bound ligand. This leads to an increase in the viscosity of the DNA solution.
Protocol:
-
Materials:
-
This compound stock solution
-
Sonciated, rod-like ct-DNA fragments (200-500 bp) in buffer
-
Ostwald or Ubbelohde viscometer
-
Constant temperature water bath (e.g., 25 ± 0.1 °C)
-
Stopwatch
-
-
Procedure:
-
Equilibrate the viscometer in the water bath.
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution (t_DNA).
-
Add small aliquots of the this compound stock solution to the DNA solution in the viscometer to achieve different drug/DNA ratios.
-
After each addition, mix thoroughly and allow to equilibrate for 10 minutes.
-
Measure the flow time of the DNA-Usambarensine solutions (t).
-
Calculate the relative specific viscosity (η/η₀) using the formula: (t - t₀) / t₀.
-
Plot (η/η₀)^(1/3) versus the ratio of [this compound]/[DNA]. An increase in this value indicates intercalation.
-
Cellular Effects of this compound
This compound induces apoptosis in human leukemia cells, which is characterized by DNA fragmentation and caspase activation.[1]
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Materials:
-
HL-60 human promyelocytic leukemia cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
DNA Fragmentation Assay (DNA Laddering)
Principle: A hallmark of apoptosis is the activation of endonucleases that cleave DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When analyzed by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder".
Protocol:
-
Materials:
-
HL-60 cells treated with this compound
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
3 M Sodium acetate, pH 5.2
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose gel (1.5-2%) containing Ethidium Bromide
-
Gel electrophoresis apparatus and UV transilluminator
-
-
Procedure:
-
Harvest approximately 1-5 x 10⁶ treated and untreated cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes to pellet the intact chromatin.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 1 hour.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding sodium acetate and cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.
-
Resuspend the DNA pellet in TE buffer.
-
Analyze the DNA by electrophoresis on an agarose gel.
-
Visualize the DNA laddering under UV light.
-
Caspase-3/7 Activity Assay
Principle: The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in apoptosis. These caspases recognize and cleave specific peptide sequences, such as DEVD. This assay uses a synthetic DEVD peptide conjugated to a colorimetric or fluorometric reporter molecule to measure caspase activity.
Protocol:
-
Materials:
-
HL-60 cells treated with this compound
-
Caspase-3/7 assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA or DEVD-AFC substrate)
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
-
-
Procedure:
-
Harvest treated and untreated cells and wash with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the reaction buffer and the DEVD substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for pNA substrate) or fluorescence (for AFC substrate) using a microplate reader.
-
Calculate the fold-increase in caspase-3/7 activity in the this compound-treated samples compared to the untreated control.
-
Data Presentation
The quantitative data obtained from the experiments described above should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Spectroscopic and Biophysical Data for this compound-DNA Interaction
| Parameter | Method | Value |
| Binding Constant (Kₐ) | UV-Vis/Fluorescence | To be determined |
| Stoichiometry (n) | To be determined | To be determined |
| ΔH (kcal/mol) | Isothermal Titration Calorimetry | To be determined |
| ΔS (cal/mol·K) | Isothermal Titration Calorimetry | To be determined |
| Viscosity Change | Viscometry | Increase observed |
Table 2: Cytotoxicity of this compound against HL-60 Cells
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| HL-60 | 48 hours | To be determined |
Table 3: Apoptotic Effects of this compound on HL-60 Cells
| Apoptotic Marker | Assay | Result |
| DNA Fragmentation | DNA Laddering | Observed |
| Caspase-3/7 Activation | DEVD-based assay | Enhanced proteolytic activity of DEVD-caspases[1] |
Visualizations
Experimental Workflow for Studying this compound-DNA Interaction
Caption: Experimental workflow for characterizing this compound.
Proposed Apoptotic Signaling Pathway of this compound
Caption: Proposed intrinsic apoptotic pathway of this compound.
References
Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Usambarensine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine, a bisindole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated promising antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. These application notes provide a comprehensive overview of the in vitro assays used to evaluate the antimalarial efficacy of this compound and its derivatives. Detailed protocols for the most common assays are provided to ensure reproducibility and accurate assessment of its antiplasmodial properties.
Data Presentation: In Vitro Antiplasmodial Activity of this compound and Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its related compounds against various strains of Plasmodium falciparum. This data highlights the potent activity of these alkaloids, especially against drug-resistant parasite lines.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | FcM29 (chloroquine-resistant) | 0.29 | |
| K1 (chloroquine-resistant) | 0.61 | ||
| W2 (chloroquine-resistant) | 0.86 | ||
| 3D7 (chloroquine-sensitive) | 1.1 | ||
| Dihydrothis compound | W2 (chloroquine-resistant) | 0.032 | |
| FcM29 (chloroquine-resistant) | 0.045 | ||
| K1 (chloroquine-resistant) | 0.057 | ||
| 3D7 (chloroquine-sensitive) | 0.857 | ||
| Strychnopentamine | W2 (chloroquine-resistant) | 0.14 | |
| 3D7 (chloroquine-sensitive) | 0.16 | ||
| Isostrychnopentamine | W2 (chloroquine-resistant) | 0.15 | |
| 3D7 (chloroquine-sensitive) | 0.17 |
Experimental Protocols
Accurate determination of the in vitro antimalarial activity of this compound requires standardized and well-validated protocols. Below are detailed methodologies for three commonly employed assays: the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the [3H]-hypoxanthine incorporation assay. A protocol for assessing cytotoxicity is also included to determine the selectivity of the compound.
SYBR Green I-based Fluorescence Assay
This assay is a widely used method for determining parasite viability by quantifying the amount of parasite DNA.
a. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II and gentamicin)
-
Human erythrocytes (O+)
-
96-well black, flat-bottom microplates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
b. Protocol:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium in the 96-well plate. Include positive (parasitized red blood cells without drug) and negative (uninfected red blood cells) controls.
-
Add the synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is an indicator of parasite viability.
a. Materials:
-
P. falciparum culture (asynchronous)
-
Complete RPMI 1640 medium
-
Human erythrocytes (O+)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., CelLytic)
-
Malstat reagent (containing Tris buffer, L-lactate, and Triton X-100)
-
NBT/PES solution (Nitro blue tetrazolium and phenazine ethosulfate)
-
Spectrophotometer (650 nm)
b. Protocol:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium in a 96-well plate.
-
Add the asynchronous parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by freeze-thawing the plate.
-
In a separate plate, add Malstat reagent to each well.
-
Transfer the lysate from the drug plate to the Malstat plate.
-
Add NBT/PES solution to each well to initiate the colorimetric reaction.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the absorbance at 650 nm using a spectrophotometer.
-
Determine the IC50 values from the dose-response curve.
Caption: Workflow for the pLDH-based antimalarial assay.
[3H]-Hypoxanthine Incorporation Assay
This radioisotopic assay measures the incorporation of [3H]-hypoxanthine into the parasite's nucleic acids, providing a sensitive measure of parasite proliferation.
a. Materials:
-
P. falciparum culture (asynchronous)
-
Complete RPMI 1640 medium (hypoxanthine-free)
-
Human erythrocytes (O+)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
[3H]-hypoxanthine
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
b. Protocol:
-
Prepare serial dilutions of this compound in hypoxanthine-free complete medium in a 96-well plate.
-
Add the asynchronous parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate for 24 hours under standard culture conditions.
-
Add [3H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
Harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values based on the reduction in [3H]-hypoxanthine incorporation.
Caption: Workflow for the [3H]-Hypoxanthine incorporation assay.
Cytotoxicity Assay (MTT Assay)
This assay is essential for determining the toxicity of this compound against mammalian cells and calculating its selectivity index (SI).
a. Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
DMSO
-
Spectrophotometer (570 nm)
b. Protocol:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium and add to the cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) = CC50 / IC50.
Proposed Mechanism of Action
This compound, as a bisindole alkaloid, is thought to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. The proposed mechanism involves the inhibition of hemozoin formation, leading to the accumulation of toxic free heme, which ultimately causes parasite death through oxidative stress and membrane damage.
Caption: Proposed mechanism of action of this compound.
Application Notes and Protocols for Usambarensine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine, a bis-indole alkaloid isolated from the roots of the African plant Strychnos usambarensis, has garnered significant interest in the scientific community for its potent biological activities.[1] This document provides a comprehensive overview of the experimental protocols and key data associated with the study of this compound, focusing on its anti-cancer and anti-malarial properties. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified, but induces apoptosis[1] | [1] |
| B16 | Murine Melanoma | Not explicitly quantified, but described as "highly toxic"[1] | [1] |
Anti-malarial Activity of this compound
This compound and its derivatives have also been evaluated for their activity against the malaria parasite, Plasmodium falciparum.
| Plasmodium falciparum Strain | IC50 (µM) | Reference |
| K1 (chloroquine-resistant) | 0.23 | [PMID: 1775573] |
| T9-96 (chloroquine-sensitive) | 0.28 | [PMID: 1775573] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., HL-60, B16)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines the ability of this compound to intercalate into DNA.
Materials:
-
This compound
-
Calf thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA (e.g., 100 µM) in Tris-HCl buffer.
-
Prepare a solution of EtBr (e.g., 10 µM) in the same buffer.
-
In a quartz cuvette, mix the ctDNA and EtBr solutions and incubate in the dark for 30 minutes to allow for stable intercalation.
-
Measure the fluorescence intensity of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the cuvette, incubating for 5 minutes after each addition.
-
Measure the fluorescence intensity after each addition. A decrease in fluorescence indicates displacement of EtBr from the DNA by this compound.
-
Plot the fluorescence intensity against the concentration of this compound to determine the concentration required for 50% fluorescence quenching (IC50).
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the induction of apoptosis and cell cycle arrest by this compound.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Harvest cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive cells are apoptotic, PI positive cells are necrotic).
Procedure for Cell Cycle Analysis:
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[1]
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
Materials:
-
This compound-treated and untreated cells
-
Cell lysis buffer
-
Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm for the pNA chromophore released by caspase activity.
-
Calculate the fold-increase in caspase activity relative to the untreated control. Studies have shown that this compound enhances the proteolytic activity of DEVD-caspases.[1]
Visualizations
Signaling Pathways and Workflows
References
Application Notes and Protocols for Usambarensine in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usambarensine, a bis-indole alkaloid isolated from the roots of Strychnos usambarensis, has demonstrated cytotoxic effects against various cancer cell lines, including leukemia. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on leukemia cell lines, with a specific focus on the human promyelocytic leukemia cell line, HL-60. The provided information is intended to guide researchers in designing and executing experiments to evaluate the anti-leukemic potential of this natural compound.
Mechanism of Action
This compound exhibits its cytotoxic effects primarily through its action as a DNA intercalating agent. This interaction with DNA is believed to trigger a cascade of cellular events culminating in programmed cell death, or apoptosis. Key features of this compound's mechanism of action in leukemia cells include:
-
DNA Intercalation: this compound binds to DNA, inserting itself between the base pairs. This physical interaction can disrupt DNA replication and transcription, leading to cellular stress.
-
Induction of Apoptosis: Treatment of HL-60 leukemia cells with this compound leads to the induction of apoptosis. This is a controlled process of cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
-
Cell Cycle Arrest: The compound causes a noticeable decrease in the population of cells in the G1 phase of the cell cycle, accompanied by a significant increase in the sub-G1 population, which is a characteristic feature of apoptotic cells.
-
DNA Fragmentation: A hallmark of apoptosis, severe fragmentation of genomic DNA, is observed in this compound-treated HL-60 cells.
-
Caspase Activation: The execution of apoptosis is mediated by a family of proteases called caspases. This compound treatment enhances the proteolytic activity of DEVD-caspases, which include caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
-
Topoisomerase II Independence: Unlike some other DNA-binding anti-cancer agents, this compound does not appear to interfere with the catalytic activity of topoisomerase II.
Data Presentation
Table 1: Cytotoxicity of this compound on Leukemia Cell Lines
| Cell Line | Treatment Duration (hrs) | IC50 (µM) |
| HL-60 | 24 | Data to be determined |
| HL-60 | 48 | Data to be determined |
| HL-60 | 72 | Data to be determined |
| Other |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
| Treatment (Concentration, Time) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Cells in Sub-G1 |
| Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (X µM, 24h) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (Y µM, 48h) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Induction of Apoptosis by this compound in HL-60 Cells
| Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | Data to be determined | Data to be determined |
| This compound (X µM, 24h) | Data to be determined | Data to be determined |
| This compound (Y µM, 48h) | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on leukemia cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50).
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HL-60 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete medium.
-
Treat the cells with different concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HL-60 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: DEVD-Caspase Activity Assay
This protocol measures the activity of executioner caspases (caspase-3/7).
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete culture medium
-
This compound
-
Cell lysis buffer
-
Caspase-3/7 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat HL-60 cells with this compound as described previously.
-
Harvest the cells and prepare cell lysates according to the manufacturer's instructions for the caspase assay kit.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Characterizing this compound's Anti-Leukemic Activity
Troubleshooting & Optimization
challenges in Usambarensine extraction from plant material
Technical Support Center: Usambarensine Extraction
Welcome to the technical support center for the extraction of this compound from plant material. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this potent bis-indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it typically extracted?
A1: this compound is a bis-indole alkaloid known for its diverse biological activities, including antimalarial and cytotoxic effects. It is primarily isolated from the roots and stem bark of plants belonging to the Strychnos genus, most notably Strychnos usambarensis.[1]
Q2: Why is my this compound yield consistently low?
A2: Low yields are a common challenge in natural product extraction and can be attributed to several factors. These include incomplete cell lysis of the plant material, use of a suboptimal extraction solvent, degradation of the alkaloid during the process, or variations in the alkaloid content of the raw plant material itself due to geographic or seasonal factors.[2][3] It is also crucial to ensure the starting material is properly dried and ground to a fine powder to maximize surface area for extraction.
Q3: What are the most common impurities co-extracted with this compound?
A3: During extraction, other chemically similar alkaloids, pigments (like chlorophyll), tannins, saponins, and fatty acids are often co-extracted from the plant matrix.[3] These impurities can interfere with downstream purification and analysis and may require specific cleanup steps to remove.
Q4: Is this compound susceptible to degradation during extraction?
A4: Yes, like many complex alkaloids, this compound can be sensitive to pH extremes, high temperatures, and oxidative stress.[4][5] Prolonged exposure to heat or strong acids/bases during extraction can lead to isomerization or degradation, reducing the final yield of the desired compound.
Q5: Which analytical techniques are best for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound.[6][7] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction and purification process.
Problem 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure plant material is finely powdered. Consider pre-treatment with a cellulase enzyme or employing physical disruption methods. For challenging samples, increasing the lysis temperature or duration may help, but must be balanced against the risk of thermal degradation.[9] |
| Suboptimal Solvent | The choice of solvent is critical. Alkaloids are typically extracted using solvents of intermediate polarity like methanol or ethanol, often acidified to form the more soluble alkaloid salts. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and solvent mixtures to determine the optimal system for your specific plant material. |
| Incomplete Extraction | Increase the solvent-to-solid ratio to ensure full saturation of the plant material.[10] Increase the extraction time or the number of extraction cycles. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency and reduce extraction time.[11][12] |
| Compound Degradation | Avoid high temperatures by using extraction methods like maceration at room temperature or Soxhlet extraction at the solvent's boiling point under vacuum to lower the temperature.[3] Minimize exposure to strong acids or bases and work quickly. Store extracts at low temperatures (4°C) and under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Loss During Work-up | During liquid-liquid partitioning, emulsions can form, trapping the analyte. To break emulsions, add brine or centrifuge the mixture. Ensure the pH is correctly adjusted during acid-base extractions to ensure the alkaloid is in its desired form (salt or free base) for partitioning into the aqueous or organic layer, respectively. |
Problem 2: Extract is Highly Impure
| Potential Cause | Recommended Solution |
| Co-extraction of Pigments/Fats | Perform an initial "de-fatting" step by washing the raw plant powder with a non-polar solvent like hexane before the main alkaloid extraction.[3] This will remove chlorophyll, lipids, and waxes. |
| Presence of Tannins/Phenolics | Tannins and other phenolic compounds can be removed by treating the aqueous extract with lead acetate or by using specific adsorbent resins. However, care must be taken as these methods can also lead to loss of the target compound. |
| Multiple Alkaloids Present | This is very common. Purification will require chromatographic techniques. Start with column chromatography using silica gel or alumina. Follow up with preparative HPLC or Thin Layer Chromatography (TLC) for final purification.[13] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
-
Maceration: Macerate 100 g of dried, powdered root bark of Strychnos usambarensis in 1 L of 10% acetic acid in methanol for 48 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper. Re-extract the plant residue twice more with the same solvent system.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Acid-Base Partitioning:
-
Resuspend the resulting crude extract in 200 mL of 5% hydrochloric acid (aqueous).
-
Wash the acidic solution with 3 x 150 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to ~9-10 with concentrated ammonium hydroxide.
-
Extract the now alkaline aqueous layer with 3 x 150 mL of dichloromethane to extract the this compound free base.
-
-
Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). A common gradient might be Dichloromethane -> Dichloromethane:Ethyl Acetate (9:1) -> Dichloromethane:Methanol (9:1).
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain purified this compound.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for this compound extraction with integrated troubleshooting loops.
Caption: Simplified diagram of this compound's apoptotic mechanism of action.[1]
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Obstacles: Challenges in Plant Extract Production and Utilization [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of chlorambucil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
- 7. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Obstacles: Challenges and Limitations in Medicinal Plant Extraction [plantextractwholesale.com]
- 12. mdpi.com [mdpi.com]
- 13. plantarchives.org [plantarchives.org]
Technical Support Center: Optimizing Usambarensine Yield from Strychnos Roots
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Usambarensine from Strychnos roots. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Extraction
Q1: What is the recommended solvent for extracting this compound from Strychnos root bark for the highest yield?
A1: Methanol is the recommended solvent for achieving a higher yield of this compound compared to less polar solvents like ethyl acetate. A study by Frédérich et al. (1998) demonstrated that methanolic extracts of Strychnos usambarensis roots show a significantly higher peak area for this compound in HPLC analysis compared to ethyl acetate extracts.
Q2: I am observing degradation of my target compound during extraction. How can I minimize this?
A2: this compound and related bisindole alkaloids can be unstable in organic solvents. To mitigate degradation, a freeze-drying step of the plant material prior to extraction is recommended. This process avoids the alteration of these unstable alkaloids. It is also advisable to minimize exposure to high temperatures and light during the extraction process.
Q3: What is a general protocol for the extraction of this compound?
A3: Based on available literature, a recommended starting protocol would be:
-
Obtain the root bark of Strychnos usambarensis, preferably harvested after the flowering period for optimal alkaloid content.
-
Freeze-dry the root bark to remove moisture while preserving the integrity of unstable compounds.
-
Grind the freeze-dried root bark into a fine powder.
-
Perform an exhaustive extraction with methanol at room temperature. Maceration with stirring or sonication can be employed to improve efficiency.
-
After extraction, filter the methanolic solution to remove solid plant material.
-
Concentrate the extract under reduced pressure to obtain the crude methanolic extract.
2. Purification
Q4: What is a suitable method for the purification of this compound from the crude extract?
A4: Preparative Thin-Layer Chromatography (TLC) has been successfully used for the isolation of this compound. For analytical purposes and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q5: I am having difficulty separating this compound from other closely related alkaloids. What chromatographic conditions are recommended?
A5: For analytical separation, a reversed-phase HPLC method is effective. Frédérich et al. (1998) developed a method using an RP-8 select B column with a linear gradient elution of acetonitrile and acetate buffer (pH 3.5), which allowed for the separation of this compound and its derivatives within 20 minutes. For preparative TLC, while specific solvent systems for this compound are not detailed in the literature, a common mobile phase for Strychnos alkaloids is a mixture of chloroform, methanol, and formic acid. Optimization of the solvent system will be necessary to achieve the desired separation.
Q6: My purified this compound seems to be unstable. What are the recommended storage conditions?
A6: While specific stability studies on this compound are not widely available, general practice for storing purified alkaloids is to keep them in a solid, dry form, protected from light, and at low temperatures (e.g., -20°C) to prevent degradation.
3. Biosynthesis and Yield Improvement
Q7: What is the biosynthetic origin of this compound, and can this information be used to improve yield?
A7: this compound is a bisindole alkaloid biogenetically derived from two tryptamine units and one monoterpenic unit. Understanding the biosynthetic pathway can open avenues for metabolic engineering to enhance yield. However, the specific enzymes and regulatory mechanisms in Strychnos usambarensis are not yet fully elucidated.
Data Presentation
Table 1: Comparison of Extraction Solvents on the Relative Abundance of this compound
| Extraction Solvent | Relative Peak Area of this compound (HPLC) | Reference |
| Methanol | Higher | Frédérich et al., 1998 |
| Ethyl Acetate | Lower | Frédérich et al., 1998 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol is adapted from Frédérich et al. (1998).
-
Instrumentation: HPLC system with a diode-array detector.
-
Column: RP-8 Select B column.
-
Mobile Phase:
-
Solvent A: Acetate buffer (pH 3.5).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Linear gradient from 20% to 35% acetonitrile over 20 minutes.
-
Detection: 254 nm.
-
Standard Preparation: Prepare standard solutions of purified this compound in methanol.
-
Sample Preparation: Dissolve the crude methanolic or ethyl acetate extract in methanol.
-
Identification: this compound is identified by its characteristic UV spectrum and retention time compared to the standard.
Mandatory Visualizations
Optimizing Chromatographic Separations of Usambarensine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for the chromatography of Usambarensine. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the purification and analysis of this bis-indole alkaloid.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the chromatographic separation of this compound.
Question: My this compound peak is showing significant tailing on a silica gel column. What are the likely causes and solutions?
Answer:
Peak tailing for alkaloids like this compound on silica gel is a common issue, often caused by the interaction of the basic nitrogen atoms in the alkaloid with acidic silanol groups on the stationary phase. This can lead to poor peak shape and reduced separation efficiency.
Potential Causes and Solutions:
| Cause | Solution |
| Strong interaction with acidic silanol groups | Add a small amount of a basic modifier to your mobile phase. Common choices include triethylamine (TEA) or ammonia. A concentration of 0.1-1% (v/v) TEA is often sufficient to neutralize the active sites on the silica gel and improve peak symmetry. |
| Inappropriate mobile phase polarity | Adjust the polarity of your solvent system. If the polarity is too low, the compound will have a strong affinity for the stationary phase, leading to tailing. Gradually increase the proportion of the more polar solvent in your mobile phase. |
| Column overload | Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. For preparative chromatography, consider using a larger column or a stationary phase with a higher loading capacity. |
| Presence of water in the mobile phase (for normal phase) | Ensure your solvents are anhydrous, as water can deactivate the silica gel and affect peak shape. |
Experimental Protocol: Mobile Phase Modification for Reduced Tailing
-
Prepare the primary mobile phase: Based on initial scouting runs (e.g., using Thin Layer Chromatography), prepare your chosen non-polar/polar solvent mixture (e.g., Chloroform:Methanol or Ethyl Acetate:Hexane).
-
Add the basic modifier: To a 100 mL solution of your primary mobile phase, add 100 µL of triethylamine for a 0.1% concentration.
-
Equilibrate the column: Flush the column with at least 10 column volumes of the modified mobile phase before injecting your sample.
-
Analyze the sample: Inject your this compound sample and compare the peak shape to the chromatogram obtained without the modifier.
Question: I am observing poor separation between this compound and other co-eluting alkaloids. How can I improve the resolution?
Answer:
Improving the resolution between closely related alkaloids requires careful optimization of the chromatographic conditions.
Strategies for Improving Resolution:
| Strategy | Description |
| Solvent System Selectivity | The choice of solvents plays a crucial role in separation selectivity. If you are using a common solvent system like Chloroform:Methanol, consider switching one of the components to alter the selectivity. For example, replacing methanol with isopropanol or acetonitrile can change the interaction dynamics with the stationary phase. |
| Gradient Elution | For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, can significantly improve resolution. Start with a lower polarity mobile phase and gradually increase the polarity to elute compounds with increasing affinity for the stationary phase. |
| Counter-Current Chromatography (CCC) | For challenging separations of alkaloids, CCC can be a powerful alternative to traditional column chromatography. This technique utilizes a liquid-liquid partitioning system, which can offer different selectivity compared to solid-liquid chromatography. A common solvent system for alkaloids in CCC is a biphasic mixture of chloroform, methanol, and water. |
| Change the Stationary Phase | If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include alumina (which has different surface properties than silica) or bonded phases like cyano or diol columns. |
Frequently Asked Questions (FAQs)
What are some recommended starting solvent systems for this compound chromatography on silica gel?
For the initial separation of this compound from a crude plant extract on silica gel, a good starting point is a solvent system consisting of a non-polar and a polar component. Based on the chromatography of similar alkaloids, the following systems can be considered:
| Solvent System | Typical Ratios (v/v) | Notes |
| Chloroform:Methanol | 98:2 to 90:10 | A widely used system for alkaloid separation. The ratio can be adjusted based on the polarity of the specific compounds in your extract. |
| Ethyl Acetate:Hexane | 20:80 to 50:50 | Another common system. The addition of a small amount of a stronger polar solvent like methanol may be necessary for elution. |
| Dichloromethane:Methanol | 99:1 to 95:5 | Offers similar selectivity to chloroform-based systems. |
It is highly recommended to first perform Thin Layer Chromatography (TLC) with these solvent systems to determine the optimal ratio for your specific sample before proceeding to column chromatography.
How can I effectively extract this compound from the plant material before chromatography?
A common procedure for the extraction of alkaloids from plant material involves the following steps:
-
Defatting: The dried and powdered plant material (e.g., root bark of Strychnos usambarensis) is first defatted with a non-polar solvent like hexane to remove lipids and other non-polar compounds.
-
Basification and Extraction: The defatted plant material is then basified with an ammonia solution to convert the alkaloid salts into their free base form. The free bases are then extracted with a moderately polar solvent such as chloroform or dichloromethane.
-
Acid-Base Partitioning: The organic extract is then partitioned with an acidic aqueous solution (e.g., 5% sulfuric acid). The alkaloids will move into the aqueous phase as their water-soluble salts.
-
Final Extraction: The acidic aqueous phase is then basified again with ammonia, and the alkaloid free bases are re-extracted with an organic solvent. This process helps to purify the crude alkaloid mixture before chromatographic separation.
What visualization techniques can be used to detect this compound on a TLC plate?
This compound, being an indole alkaloid, can be visualized on a TLC plate using a few different methods:
-
UV Light: Many indole alkaloids are UV active and will appear as dark spots on a fluorescent TLC plate when viewed under short-wave UV light (254 nm).
-
Dragendorff's Reagent: This is a classic staining reagent for alkaloids. After spraying the TLC plate with Dragendorff's reagent, alkaloids will appear as orange or reddish-brown spots.
-
Cerium Sulfate/Molybdate Stains: These are general-purpose charring agents that can be used to visualize a wide range of organic compounds, including alkaloids.
Experimental Workflows and Logical Relationships
Workflow for Optimizing a Solvent System for this compound Column Chromatography
Caption: A logical workflow for the systematic optimization of a solvent system for the column chromatography of this compound, starting from TLC analysis.
Decision Tree for Troubleshooting Poor Peak Shape in this compound HPLC
Caption: A decision-making diagram to troubleshoot and resolve common issues leading to poor peak shapes in the HPLC analysis of this compound.
Technical Support Center: Overcoming Usambarensine Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Usambarensine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound is a bis-indole alkaloid isolated from the roots of Strychnos usambarensis. It exhibits a range of biological activities, including potent cytotoxic effects against various cancer cell lines, antiprotozoal activity, and has been identified as a DNA intercalating agent that can induce apoptosis.
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue, likely due to its poor aqueous solubility. This phenomenon, often referred to as "salting out," occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ethanol can also be considered as an alternative. It is crucial to prepare a concentrated stock (e.g., 1000x the final desired concentration) to minimize the final concentration of the organic solvent in the in vitro assay, which could otherwise induce toxicity or off-target effects.
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.
Q5: How can I improve the solubility of this compound in my final assay medium?
To enhance the solubility and prevent precipitation of this compound in your aqueous assay medium, consider the following strategies:
-
Serial Dilution: After preparing a high-concentration stock in DMSO, perform serial dilutions in your cell culture medium while vortexing or gently mixing to ensure gradual and uniform dispersion.
-
Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes aid in solubility.
-
Sonication: Brief sonication of the diluted this compound solution in the final medium can help to break down small precipitates and improve dispersion. However, this should be done cautiously to avoid degradation of the compound or other media components.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually while attempting to dissolve the powder. - Ensure you are using high-purity, anhydrous DMSO or ethanol. - Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound in your assay. - Increase the final percentage of DMSO, being mindful of the toxic limit for your specific cell line. - Add the DMSO stock to the medium drop-wise while vigorously vortexing to ensure rapid and even dispersion. |
| The culture medium becomes cloudy over time after the addition of this compound. | Slow precipitation of this compound or interaction with media components. | - Reduce the incubation time of your experiment if possible. - Visually inspect your plates or tubes for precipitate before taking readings to ensure that the observed effects are not due to compound precipitation. - Consider using a serum-free medium for the duration of the treatment, as serum proteins can sometimes interact with and precipitate small molecules. |
| Inconsistent results between replicate wells or experiments. | Uneven dissolution or precipitation of this compound. | - Ensure your stock solution is fully dissolved and homogenous before each use. - Prepare fresh dilutions from the stock solution for each experiment. - After adding the compound to your assay plates, gently swirl the plates to ensure even distribution in each well. |
Quantitative Data Summary
| Parameter | Predicted Value | Interpretation |
| Molecular Formula | C₂₉H₂₈N₄ | - |
| Molecular Weight | 432.56 g/mol | - |
| Predicted Aqueous Solubility (LogS) | -5.8 | Poorly soluble in water. |
| Predicted LogP (Octanol-Water Partition Coefficient) | 5.2 | Highly lipophilic, indicating a preference for non-polar environments and low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 432.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weigh out 4.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for a Cytotoxicity Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile, filtered pipette tips
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare a 100 µM working solution (assuming a final assay concentration of 1 µM and a 1:100 dilution), add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed cell culture medium.
-
Immediately vortex the solution gently to ensure homogeneity.
-
Perform serial dilutions from this working solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
When adding the final dilutions to your cell culture plates, ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.5%). For example, a 1:1000 final dilution of the 10 mM stock will result in a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Technical Support Center: Usambarensine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of Usambarensine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a bis-indole alkaloid that has been isolated from the roots and stem bark of Strychnos usambarensis, a plant native to Central Africa.[1][2] It is recognized for its potential biological activities, including antiamoebic, antiplasmodial, and cytotoxic effects.[1][3]
Q2: What are the common impurities encountered during the purification of this compound?
The primary impurities are other alkaloids naturally present in Strychnos usambarensis. These can include, but are not limited to:
The presence and relative abundance of these impurities can vary depending on the specific plant part used, geographical location, and extraction method.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from closely related alkaloid impurities and for quantitative purity determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of this compound and can be used to identify and quantify impurities with distinct spectral signatures.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the reviewed literature, alkaloids, in general, can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to light and oxygen. For instance, oxidative degradation can lead to the formation of N-oxides or other oxidation products. It is crucial to handle this compound solutions with care and store the purified compound under inert, dark, and cool conditions.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
Problem 1: Low Yield of this compound after Extraction and Initial Purification
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction solvent system. A combination of polar and non-polar solvents may be necessary to efficiently extract the target alkaloid. Ensure the plant material is finely powdered to maximize surface area for extraction. Consider using acid-base extraction principles to selectively partition the alkaloids. |
| Degradation during Extraction/Workup | Avoid high temperatures and prolonged exposure to acidic or basic conditions. Use of a rotary evaporator at moderate temperatures is recommended for solvent removal. |
| Loss during Liquid-Liquid Extraction | Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of the alkaloid. Check the pH of the aqueous phase to ensure the alkaloid is in its free base form for efficient extraction into the organic layer. |
| Precipitation during Concentration | If the compound precipitates prematurely, try re-dissolving in a slightly larger volume of a more polar solvent before proceeding to the next purification step. |
Problem 2: Co-elution of Impurities with this compound in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | If using silica gel, consider switching to alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography) which may offer different selectivity for the alkaloids present. |
| Suboptimal Mobile Phase | Perform small-scale analytical TLC or HPLC experiments to screen for a mobile phase system that provides the best separation between this compound and the major impurities. A gradient elution from a less polar to a more polar solvent system in normal-phase chromatography, or the reverse in reversed-phase, can improve resolution. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. The sample load should typically be 1-5% of the stationary phase weight. |
| Poor Column Packing | Ensure the chromatography column is packed uniformly to avoid channeling, which results in poor separation. |
Problem 3: Difficulty in Inducing Crystallization of Purified this compound
| Possible Cause | Suggested Solution |
| Presence of Amorphous Impurities | The presence of even small amounts of impurities can inhibit crystal formation. Re-purify the material using preparative HPLC to achieve higher purity. |
| Incorrect Solvent System | Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent pairs for alkaloids include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5][6][7][8] |
| Supersaturation Not Reached | Slowly evaporate the solvent from the solution to increase the concentration of this compound. Alternatively, add a poor solvent (anti-solvent) dropwise to a solution of the compound in a good solvent until turbidity persists. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of pure this compound, if available, can also induce crystallization. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential effectiveness of different purification strategies. Actual results will vary based on the initial purity of the extract and the specific experimental conditions.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) | Major Impurities Removed |
| Silica Gel Column Chromatography | 45 | 85 | 60 | Polar and non-polar alkaloids |
| Preparative HPLC | 85 | >98 | 75 | Closely related structural analogs |
| Recrystallization | 98 | >99.5 | 90 | Minor amorphous impurities |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Strychnos usambarensis
-
Maceration: Air-dry and finely powder the root or stem bark of S. usambarensis. Macerate the powder in methanol for 48-72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Acid-Base Extraction: a. Resuspend the concentrated extract in 2% aqueous sulfuric acid. b. Filter the acidic solution to remove non-alkaloidal material. c. Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. d. Basify the aqueous solution to pH 9-10 with ammonium hydroxide. e. Extract the liberated alkaloids with dichloromethane or a chloroform/methanol mixture (e.g., 3:1 v/v) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid mixture.
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude alkaloid mixture in the mobile phase or a suitable solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the fractions containing pure this compound, evaporate the organic solvent, and lyophilize the aqueous solution to obtain the purified compound as a TFA salt. For the free base, a subsequent acid-base workup may be necessary.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for improving this compound purity.
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Antiamoebic and antiplasmodial activities of alkaloids isolated from Strychnos usambarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Bioactivity of Usambarensine Extracts
Welcome to the technical support center for researchers working with Usambarensine extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a bis-indole alkaloid isolated from Strychnos usambarensis, exhibits a range of biological activities. It is primarily known for its potent cytotoxic effects against various cancer cell lines, including leukemia and melanoma.[1] Its mechanism of action is attributed to its ability to intercalate with DNA, leading to the induction of apoptosis (programmed cell death) through the activation of caspases.[1] Additionally, this compound has demonstrated antiamoebic, antiplasmodial, and antimalarial properties.[1]
Q2: My this compound extract shows lower than expected cytotoxicity. What are the potential reasons?
A2: Low bioactivity of this compound extracts can stem from several factors throughout the experimental process. These can be broadly categorized into issues related to the extraction process, the bioassay itself, and the handling and storage of the extract. Common culprits include incomplete extraction of the active compounds, degradation of this compound, interference of extract components with the assay, or suboptimal assay conditions.
Q3: How can the choice of solvent affect the bioactivity of my extract?
A3: The choice of solvent is critical as it directly impacts the efficiency of alkaloid extraction. The polarity of the solvent should be matched to the polarity of this compound to ensure maximum yield. Different solvents will extract different profiles of compounds from the plant material, and some co-extracted compounds could potentially interfere with the bioassay, either by inhibiting or masking the cytotoxic effect of this compound. It is advisable to test a range of solvents with varying polarities to optimize the extraction of bioactive compounds.
Q4: Can the components of the plant extract interfere with the MTT assay?
A4: Yes, components within a crude plant extract can interfere with the MTT assay, leading to inaccurate results.[2][3] Some plant compounds can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability.[2][3] Conversely, colored compounds in the extract can interfere with the spectrophotometric reading of the formazan product. It is crucial to include appropriate controls, such as a cell-free extract control, to account for these potential interferences.
Troubleshooting Guides
Guide 1: Issues with the Extraction Process
This guide addresses problems that may arise during the extraction of this compound from plant material.
| Question/Issue | Possible Cause | Troubleshooting Steps |
| Low yield of total alkaloids in the extract. | 1. Inefficient Solvent: The solvent used may not be optimal for extracting this compound. 2. Inadequate Extraction Time/Temperature: The extraction duration or temperature may not be sufficient for complete extraction.[4][5] 3. Improper Plant Material Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, ethyl acetate) or solvent mixtures.[6] 2. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Refer to the table below for guidance. 3. Ensure Fine Powder: Grind the dried plant material to a fine, consistent powder to maximize the surface area for extraction. |
| Inconsistent bioactivity between different batches of extract. | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Extraction Protocol: Minor variations in the extraction procedure between batches can lead to different yields and purity. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. 2. Maintain a Strict Protocol: Document and adhere to a standardized extraction protocol for all batches. |
Table 1: Effect of Extraction Parameters on Alkaloid Yield (Illustrative Data)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Solvent | 70% Ethanol | 1.5 | Dichloromethane | 1.2 |
| Temperature | 40°C | 1.3 | 60°C | 1.6 |
| Time | 2 hours | 1.1 | 4 hours | 1.4 |
Note: This table provides illustrative data based on general principles of alkaloid extraction. Actual yields will vary depending on the specific plant material and experimental conditions.
Experimental Workflow for Optimizing this compound Extraction
Caption: Workflow for optimizing the extraction of this compound.
Guide 2: Bioassay-Related Problems
This guide focuses on troubleshooting issues encountered during the bioactivity assessment of this compound extracts.
| Question/Issue | Possible Cause | Troubleshooting Steps |
| High background noise or false positives in the MTT assay. | 1. Extract Interference: Components in the extract are directly reducing the MTT reagent.[2][3] 2. Extract Color: The color of the extract is interfering with the absorbance reading. | 1. Include Controls: Run a parallel experiment with the extract in cell-free media to measure direct MTT reduction. Subtract this background from the cell-based readings.[7] 2. Use a Different Assay: Consider using an alternative viability assay that is less prone to interference, such as the Sulforhodamine B (SRB) assay or a cell counting method. |
| Inconsistent results in the DNA intercalation assay. | 1. Incorrect Dye/DNA Ratio: The concentration of the fluorescent dye (e.g., ethidium bromide) or DNA is not optimal. 2. Buffer Issues: The pH or ionic strength of the buffer may be affecting the binding interaction. | 1. Titration Experiment: Perform a titration experiment to determine the optimal concentrations of the dye and DNA for your assay. 2. Buffer Optimization: Ensure the buffer conditions are stable and appropriate for DNA binding studies. |
| Difficulty in observing apoptosis. | 1. Incorrect Time Point: The time point for observing apoptosis may be too early or too late. 2. Insensitive Assay: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced. | 1. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing apoptosis after treatment with the extract. 2. Use Multiple Assays: Use a combination of apoptosis assays that measure different hallmarks of apoptosis (e.g., caspase activation, annexin V staining, DNA fragmentation). |
Troubleshooting Logic for Bioassay Validation
Caption: A logical workflow for troubleshooting and validating bioassay results.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound extracts on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
This compound extract (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound extract in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and untreated control wells.
-
Incubate the plate for 24-72 hours (optimize for your cell line).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay determines the ability of this compound to intercalate into DNA.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) solution
-
Tris-HCl buffer (pH 7.4)
-
This compound extract
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Prepare a solution of EtBr in Tris-HCl buffer.
-
In a cuvette, mix the ctDNA and EtBr solutions to achieve a stable fluorescence signal.
-
Record the initial fluorescence intensity.
-
Add increasing concentrations of the this compound extract to the cuvette.
-
After each addition, incubate for a few minutes and record the fluorescence intensity.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the intercalating agent (this compound).
-
Plot the fluorescence intensity against the concentration of the extract to determine the binding affinity.
Signaling Pathway Diagrams
This compound-Induced Apoptosis Pathway
Caption: Intrinsic pathway of apoptosis induced by this compound.
Caspase Activation Cascade
Caption: The cascade of caspase activation during apoptosis.
References
- 1. CN101804096A - Method for extracting purified total alkaloid of strychnos nux-vomica and application thereof in pharmacy - Google Patents [patents.google.com]
- 2. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 3. Reduction of MTT by aqueous herbal extracts in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 6. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Purity of Isolated Usambarensine
For researchers, scientists, and drug development professionals working with Usambarensine, achieving high purity is critical for accurate in-vitro and in-vivo studies, as well as for potential therapeutic applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the final purification steps of this potent bisindole alkaloid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enhancement of this compound purity after its initial isolation from natural sources, such as Strychnos usambarensis.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Compound Degradation: this compound may be sensitive to prolonged exposure to certain solvents, temperatures, or pH conditions. | - Minimize purification time and avoid excessive heat. - Work with degassed solvents to prevent oxidation. - If using chromatography, consider deactivating the silica gel with triethylamine to prevent degradation of the amine-containing compound. |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase during chromatography. | - For silica gel chromatography, consider switching to a less acidic stationary phase like alumina (basic or neutral). - Employ ion-pair chromatography to modify the retention behavior of the alkaloid. - If using preparative TLC, ensure complete elution from the silica by using a polar solvent like methanol for extraction. | |
| Persistent Impurities | Co-eluting Structurally Similar Alkaloids: The crude extract of Strychnos usambarensis contains a complex mixture of related bisindole alkaloids with similar polarities. | - Optimize the chromatographic method. For preparative HPLC, a shallow gradient with a suitable solvent system (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can improve resolution. - Consider using a different chromatographic mode, such as ion-exchange or hydrophilic interaction liquid chromatography (HILIC). - Employ multi-step purification, combining different chromatographic techniques (e.g., column chromatography followed by preparative HPLC). |
| Tailing or Broad Peaks in HPLC | Secondary Interactions: The basic nitrogen atoms in this compound can interact with residual acidic silanol groups on the silica-based stationary phase. | |
| Difficulty in Achieving >99% Purity | Presence of Isomeric Impurities: Isomers of this compound may be present and are often difficult to separate using standard chromatographic methods. | - High-resolution preparative HPLC with a long column and a very shallow gradient is often necessary. - Consider chiral chromatography if stereoisomers are suspected. - Recrystallization from a suitable solvent system can be a highly effective final purification step to remove trace impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting purity for the final purification of this compound?
A crude extract of this compound after initial acid-base extraction and preliminary column chromatography may have a purity ranging from 60-80%. The goal of the subsequent purification steps is to enhance this to ≥98% for most research applications.
Q2: What are the most common impurities found with isolated this compound?
Common impurities are often other Strychnos alkaloids with similar bisindole structures. These can include isomers and analogues of this compound, which may differ by the position of substituents or the degree of saturation.
Q3: Which chromatographic technique is most effective for the final purification of this compound?
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is generally the most effective technique for achieving high purity of this compound.[1] It offers high resolution and the ability to separate closely related compounds. For smaller quantities (up to 100 mg), preparative Thin Layer Chromatography (TLC) can also be a viable option.[2]
Q4: How can I monitor the purity of this compound during the purification process?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for monitoring the purity of this compound. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier.
Q5: What is the best approach for removing the final traces of impurities to achieve >99.5% purity?
Recrystallization is often the most effective method for removing the final traces of impurities.[3] The choice of solvent is critical and needs to be determined empirically. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, often yields the best results.[4][5]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Starting Purity (%) | Typical Final Purity (%) | Estimated Yield (%) | Throughput | Primary Application |
| Column Chromatography (Silica Gel) | 60 - 80 | 85 - 95 | 70 - 90 | High | Initial clean-up |
| Preparative TLC | 80 - 95 | 95 - 98 | 40 - 60 | Low | Small scale purification (<100mg) |
| Preparative HPLC | 90 - 98 | > 99 | 50 - 80 | Medium | High-purity final polishing |
| Recrystallization | > 95 | > 99.5 | 60 - 90 | Varies | Final polishing, removal of trace impurities |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase solvent to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: Gradient from 20% to 60% B
-
35-40 min: 100% B (column wash)
-
40-45 min: 20% B (equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm
-
Fraction Collection: Collect fractions corresponding to the main this compound peak.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Screening: Empirically test different solvent systems to find one in which this compound is soluble when hot and sparingly soluble when cold. A common starting point for alkaloids is a mixture of a polar solvent (e.g., methanol, ethanol) and a non-polar solvent (e.g., hexane, ethyl acetate).[4][6]
-
Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of the hot primary solvent (the one in which it is more soluble).
-
Induce Crystallization: Slowly add the second, non-polar solvent dropwise to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
dealing with co-eluting compounds in Usambarensine HPLC
Welcome to the technical support center for the HPLC analysis of Usambarensine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this complex bis-indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound in HPLC analysis of Strychnos usambarensis extracts?
A1: Based on analytical studies of Strychnos usambarensis root extracts, several related alkaloids have been identified and may co-elute with this compound. These include:
-
3',4'-dihydrothis compound
-
Nb-methylthis compound
-
Akagerine
-
Isomalindine
-
Malindine
-
Nb-methyldihydrothis compound
-
Harman[1]
The structural similarity of these bis-indole alkaloids makes their separation challenging.
Q2: My this compound peak is showing shouldering or is broader than expected. What could be the cause?
A2: Peak shouldering or broadening for the this compound peak is often an indication of co-elution with one or more of the related alkaloids mentioned in Q1. It can also be caused by poor column performance, improper mobile phase composition, or column overload.
Q3: How can I confirm if I have a co-elution problem?
A3: If you suspect co-elution, you can use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to check for peak purity. A DAD can acquire UV spectra across the peak; if the spectra are not homogenous, it indicates the presence of more than one compound. An MS detector can be used to identify the different molecular weights of compounds eluting at or near the same retention time.
Q4: What are the initial steps to resolve co-elution with this compound?
A4: The initial steps to resolve co-elution involve modifying the chromatographic parameters to improve selectivity. This can include:
-
Adjusting the mobile phase composition: Modifying the organic solvent ratio, changing the type of organic solvent (e.g., from acetonitrile to methanol or vice versa), or altering the pH of the aqueous phase can significantly impact selectivity.
-
Changing the stationary phase: If modifying the mobile phase is not effective, using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide a different selectivity.
-
Optimizing the temperature: Temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can affect separation.
Troubleshooting Guide
This guide provides a systematic approach to addressing co-elution issues during this compound HPLC analysis.
Problem: Poor resolution or suspected co-elution of this compound peak.
Step 1: Initial Assessment
-
Visual Inspection of the Chromatogram: Look for peak asymmetry, such as fronting, tailing, or the presence of a shoulder on the this compound peak.
-
Peak Purity Analysis: If available, use a DAD or MS detector to assess the purity of the this compound peak.
Step 2: Method Optimization
If co-elution is confirmed or strongly suspected, follow these optimization steps. The following table provides a summary of parameters to adjust.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase | Gradient Elution: If using isocratic elution, switch to a shallow gradient. If already using a gradient, optimize the gradient slope around the elution time of this compound. | Improved separation of closely eluting compounds. |
| Organic Solvent: If using acetonitrile, try substituting with methanol, or use a ternary mixture. | Altered selectivity due to different solvent-analyte interactions. | |
| pH of Aqueous Phase: Adjust the pH of the aqueous buffer. For alkaloids, a slight change in pH can significantly alter retention and selectivity. | Improved peak shape and resolution by controlling the ionization state of the analytes. | |
| Stationary Phase | Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to C8, Phenyl-Hexyl, or a polar-embedded phase). | Different retention mechanisms leading to improved separation. |
| Particle Size: Use a column with smaller particle size (e.g., sub-2 µm) for higher efficiency. | Sharper peaks and better resolution, though it will increase backpressure. | |
| Temperature | Column Temperature: Vary the column temperature (e.g., in increments of 5°C from 25°C to 40°C). | Changes in retention times and potentially improved selectivity. |
| Flow Rate | Flow Rate: Decrease the flow rate. | Increased analysis time but can lead to better resolution. |
Step 3: Sample Preparation
-
Sample Concentration: Ensure the sample is not overloaded on the column, as this can lead to peak broadening and apparent co-elution. Dilute the sample and re-inject.
-
Sample Matrix: If analyzing a crude extract, consider a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.
Experimental Protocols
HPLC Method for the Analysis of this compound and Related Alkaloids in Strychnos usambarensis Extracts
This method is adapted from the procedure described by Frederich et al. (1998) for the separation of bisindole usambarane alkaloids.[2]
-
Column: RP-8 Select B, 5 µm particle size.
-
Mobile Phase A: Acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient elution.
-
Detection: Diode-Array Detector (DAD).
-
Run Time: Approximately 20 minutes.[2]
Note: The specific gradient profile, buffer pH, and flow rate should be optimized for your specific instrument and sample.
Visualizations
Logical Workflow for Troubleshooting Co-elution
Caption: A flowchart for systematically troubleshooting co-elution issues.
Experimental Workflow for this compound HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
References
Technical Support Center: Improving the Resolution of Usambarensine on TLC Plates
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the thin-layer chromatography (TLC) of Usambarensine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its resolution on TLC be challenging?
This compound is a tertiary amine indole alkaloid.[1] Its basic nature can lead to strong interactions with the acidic silica gel stationary phase commonly used in TLC plates. This interaction can cause issues such as spot tailing or streaking, which complicates accurate Rf value determination and assessment of purity.[2][3]
Q2: What is a good starting mobile phase (solvent system) for the TLC of this compound?
For indole alkaloids like this compound, a multi-component solvent system containing a base is recommended to improve resolution and prevent streaking.[4] Good starting points include:
-
Chloroform : Methanol : Ammonia (e.g., 8:2:0.5)[4]
-
Ethyl Acetate : Hexane : Ethanol : Ammonia (e.g., 100:5:5:2.5)[4]
-
Toluene : Ethyl Acetate : Diethylamine (e.g., 70:20:10)[5]
The addition of a base like ammonia or diethylamine is critical to neutralize the acidic sites on the silica gel plate, leading to more symmetrical spots.[5][6]
Q3: How can I visualize this compound on a TLC plate?
There are two primary methods for visualizing this compound:
-
UV Light: As an indole alkaloid, this compound contains a conjugated aromatic system. This allows it to be visualized under a UV lamp (typically at 254 nm) where it will appear as a dark spot on the fluorescent green background of the TLC plate.[7][8] This method is non-destructive.
-
Staining: For more specific detection, especially in complex mixtures, chemical stains are used. Dragendorff's reagent is a classic stain that produces orange or brown spots in the presence of alkaloids.[6][9] This visualization method is destructive.
Troubleshooting Guide
Q1: My this compound spot is streaking or tailing down the plate. What should I do?
Streaking is the most common issue when running basic compounds like alkaloids on silica gel plates.[2] It can be caused by several factors. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for spot streaking.
Steps to resolve streaking:
-
Incorporate a Base: The most effective solution is to add a small amount (1-2%) of a base such as ammonia or triethylamine to your mobile phase.[3] This deactivates the acidic silica, preventing strong ionic interactions.
-
Reduce Sample Concentration: Overloading the plate is a common cause of streaking.[10][11] Try diluting your sample and applying a smaller amount to the plate.
-
Ensure Proper Spotting: Apply the sample in a tight, small spot using a solvent that is as non-polar as possible to prevent it from spreading on the baseline before development.[2]
Q2: The Rf value of my spot is too high (>0.8) or too low (<0.2). How do I adjust it?
The retention factor (Rf) is determined by the polarity of the mobile phase relative to your compound. The relationship is straightforward:
-
To decrease a high Rf: The mobile phase is too polar. Decrease the proportion of the most polar solvent (e.g., methanol) or increase the proportion of the least polar solvent (e.g., hexane, toluene).[4]
-
To increase a low Rf: The mobile phase is not polar enough. Increase the proportion of the most polar solvent or decrease the proportion of the least polar solvent.
Caption: Relationship between mobile phase polarity and Rf value.
Q3: My spots are not round and the solvent front is uneven. What is the cause?
An uneven solvent front and distorted spots are typically caused by improper technique during development.[10]
-
Chamber Saturation: Ensure the TLC chamber is properly saturated with the mobile phase vapor before placing the plate inside. Line the chamber with a piece of filter paper soaked in the solvent and allow it to equilibrate for 10-15 minutes.[12] This prevents the solvent from evaporating off the plate as it runs, which can change the mobile phase composition and lead to an uneven front.
-
Plate Placement: Place the TLC plate in the chamber as vertically as possible, ensuring it does not touch the sides or the filter paper liner.
-
Spotting Technique: Damage to the silica surface during spotting can cause distorted spots. Apply the sample gently without scratching the plate.[2]
Data Presentation
The table below summarizes potential solvent systems for this compound, highlighting the effect of composition on polarity and expected Rf values. These Rf values are illustrative and will vary based on specific experimental conditions.
| Solvent System Components | Example Ratio (v/v) | Relative Polarity | Expected Rf Range (Illustrative) | Notes |
| Chloroform : Methanol : Ammonia | 90 : 9 : 1 | Medium | 0.3 - 0.5 | A good starting point for many alkaloids.[3] |
| Ethyl Acetate : Hexane : Ammonia | 70 : 30 : 2 | Low-Medium | 0.2 - 0.4 | Lower polarity; good for separating less polar alkaloids. |
| Ethyl Acetate : Methanol : Ammonia | 85 : 10 : 5 | Medium-High | 0.5 - 0.7 | Higher polarity for more polar compounds or faster elution.[3] |
| Toluene : Ethyl Acetate : Diethylamine | 70 : 20 : 10 | Medium | 0.4 - 0.6 | Diethylamine is a less volatile base than ammonia.[5] |
Experimental Protocols
Protocol 1: Standard TLC Development
-
Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Line the back wall of the chamber with a piece of filter paper that extends into the solvent pool. Cover the chamber and let it saturate for at least 15 minutes.[12]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Sample Application: Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or chloroform). Using a capillary tube, carefully spot a small amount of the solution onto the origin line. Allow the spot to dry completely.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Drying & Visualization: Allow the plate to air dry completely in a fume hood before proceeding with visualization under UV light or with a chemical stain.
Protocol 2: Preparation of Dragendorff's Reagent
Dragendorff's reagent is prepared in two stock solutions that are mixed before use.
-
Solution A: Dissolve 1.7 g of bismuth subnitrate in 100 mL of a water:acetic acid (4:1) solution.
-
Solution B: Dissolve 40 g of potassium iodide in 100 mL of water.
Working Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, and 20 mL of acetic acid, then dilute with 100 mL of water.
Application: The dried TLC plate can be briefly dipped into the working solution or sprayed with it. Alkaloids will appear as orange to brown spots.
References
- 1. researchgate.net [researchgate.net]
- 2. chembam.com [chembam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - How do I perform thin-layer chromatography to identify alkaloid content in fruits? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. silicycle.com [silicycle.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. researchgate.net [researchgate.net]
addressing inconsistencies in Usambarensine bioassay results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Usambarensine in bioassays. It addresses common challenges, particularly data inconsistencies, and offers detailed protocols and resources to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a natural bis-indole alkaloid originally isolated from the roots of Strychnos usambarensis.[1] It is known for a wide range of biological activities, including cytotoxic, antiprotozoal (specifically antiplasmodial and antiamoebic), and antigardial effects.[1]
Q2: What is the primary mechanism of action for this compound's cytotoxic effects?
A2: The primary cytotoxic mechanism of this compound involves two coordinated actions. Firstly, it acts as a DNA intercalating agent, inserting itself between the planar base pairs of the DNA double helix.[1] This intercalation disrupts the DNA structure, interfering with critical cellular processes like DNA replication and transcription.[2][3][4] Secondly, this DNA damage triggers a caspase-dependent apoptotic pathway in cancer cells, such as human HL60 leukemia cells, leading to programmed cell death.[1]
Q3: How should I dissolve and store this compound for bioassays?
A3: this compound is a hydrophobic molecule. For in vitro bioassays, it is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO, which can then be serially diluted in culture medium for your experiments. Stock solutions in DMSO are generally stable when stored at -20°C or -80°C.[6] Repeated freeze-thaw cycles have been shown to have no significant effect on the stability of many compounds stored in DMSO.[6]
Q4: Why is compound solubility a critical factor in this compound bioassays?
Quantitative Data Summary
The bioactivity of this compound can vary significantly based on the target organism, cell line, and specific experimental conditions. The following table summarizes reported IC50 values from various studies to provide a comparative overview.
| Compound | Target Organism/Cell Line | Assay Type | Reported IC50 | Reference |
| This compound | Entamoeba histolytica | Antiamoebic | 0.49 µg/mL | [8] |
| This compound | Plasmodium falciparum (Chloroquine-Resistant) | Antiplasmodial | >10 µM | [9] |
| This compound | Plasmodium falciparum (Chloroquine-Sensitive) | Antiplasmodial | >10 µM | [9] |
| 3',4'-Dihydrothis compound | Plasmodium falciparum (Chloroquine-Resistant, W2) | Antiplasmodial | 0.03 µM (32 nM) | [9][10] |
| 3',4'-Dihydrothis compound | Plasmodium falciparum (Chloroquine-Sensitive, D6) | Antiplasmodial | 0.95 µM | [9] |
| Strychnopentamine | Plasmodium falciparum (W2 & D6 strains) | Antiplasmodial | ~0.15 µM | [9] |
| This compound | Human HL60 Leukemia Cells | Cytotoxicity | Not specified | [1] |
| This compound | Mouse B16 Melanoma Cells | Cytotoxicity | Potent activity reported | [11] |
Note: The significant difference in antiplasmodial activity between this compound and its derivative, 3',4'-Dihydrothis compound, highlights the sensitivity of bioassay results to minor structural modifications.[8][9]
Troubleshooting Guide
Inconsistencies in bioassay results are a common challenge. This guide addresses specific issues you may encounter.
Q: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A: This is a frequent issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for IC50 Variability.
Q: In my MTT cytotoxicity assay, the absorbance values are inconsistent or show >100% cell viability at some concentrations. Why?
A: The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. Inconsistencies can arise from several sources:
-
Compound Interference: this compound, as a colored compound, may interfere with the colorimetric readout. Always run controls with the compound in cell-free media to check for direct reduction of the MTT reagent or absorbance overlap.
-
Increased Metabolic Activity: Some compounds can paradoxically increase mitochondrial reductase activity at sub-lethal concentrations, leading to an absorbance reading higher than the untreated control.[10]
-
Cell Proliferation Changes: If the assay duration is long (e.g., 72h), the compound might only be slowing proliferation rather than killing cells. The control wells may become over-confluent while the treated wells continue to grow, skewing the final calculation.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a common source of error.
Q: My antiplasmodial assay results are not reproducible. What should I check?
A: Antiplasmodial assays, such as the pLDH assay, have their own specific challenges:
-
Parasite Stage: Ensure your P. falciparum culture is tightly synchronized. The susceptibility to drugs can vary between different lifecycle stages (rings, trophozoites, schizonts).
-
Initial Parasitemia: The starting parasitemia should be consistent across all wells and experiments. A high variability in the initial number of parasites will lead to inconsistent results.
-
Reagent Stability: The reagents for the pLDH assay, particularly the substrates like APAD or Malstat reagents, can be unstable.[12] Ensure they are stored correctly and prepared fresh.
-
Hemolysis: If your compound causes hemolysis of the red blood cells, it can interfere with the pLDH assay by releasing host LDH, although the assay has some specificity for parasite LDH.[12] Check for hemolysis visually and consider a cell-free control with hemolysate.
Visualized Mechanisms and Workflows
This compound's Proposed Mechanism of Action
This compound is a DNA intercalator that ultimately triggers the intrinsic pathway of apoptosis. This process involves the disruption of mitochondrial integrity, leading to the activation of a cascade of caspase enzymes.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
General Workflow for a Cytotoxicity (MTT) Assay
The following diagram outlines the key steps in performing a standard MTT assay to determine the cytotoxic effects of this compound.
Caption: Standard Experimental Workflow for an MTT Assay.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound on an adherent cancer cell line.
Materials:
-
Adherent cancer cells (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate. Include wells for "medium only" (blank) and "cells only" (untreated control). Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. For untreated control wells, add 100 µL of medium containing the same final percentage of DMSO as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated / Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Antiplasmodial Activity using pLDH Assay
This protocol measures the viability of Plasmodium falciparum parasites by quantifying the activity of parasite-specific lactate dehydrogenase (pLDH).[12][13]
Materials:
-
Synchronized P. falciparum culture (ring stage, 2% hematocrit, 0.5-1% parasitemia)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
Malstat Reagent / pLDH Assay Buffer (containing L-Lactate, Triton X-100, and APAD)
-
NBT/PES solution (Nitro blue tetrazolium and Phenazine ethosulfate)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in complete parasite medium in a 96-well plate.
-
Parasite Addition: Add 180 µL of the synchronized parasite culture to each well. Include drug-free wells (positive control) and wells with uninfected red blood cells (negative control).
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Plate Freezing: After incubation, freeze the plate at -80°C to lyse the red blood cells and release the pLDH enzyme.
-
pLDH Reaction:
-
Thaw the plate.
-
In a separate plate, add 100 µL of the Malstat reagent to each well.
-
Transfer 20 µL of the hemolyzed culture from the drug plate to the corresponding wells of the Malstat plate.
-
Incubate at room temperature for 15-20 minutes.
-
-
Color Development: Add 25 µL of the NBT/PES solution to each well. Incubate in the dark at room temperature for 30-60 minutes. The reaction will produce a colored formazan product.
-
Data Acquisition: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other readings.
-
Calculate the percentage of parasite inhibition for each concentration using the formula: % Inhibition = 100 - [(Absorbance of Treated / Absorbance of Positive Control) * 100]
-
Plot % Inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Usambarensine Stability and Storage
This technical support center provides guidance on preventing the degradation of Usambarensine during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a bis-indole alkaloid isolated from the roots of plants of the Strychnos genus, such as Strychnos usambarensis.[1] As a bis-indole alkaloid, its structure consists of two indole moieties, which contributes to its biological activity and also influences its stability.[2][3]
Q2: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of alkaloid and bis-indole alkaloid chemistry suggests that the primary factors contributing to its degradation are:
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.[4]
-
Oxidation: The indole rings in this compound can be susceptible to oxidation, especially in the presence of oxygen, peroxides, or metal ions.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: Strongly acidic or basic conditions can lead to hydrolysis or other pH-dependent degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Whenever possible, store this compound as a solid (lyophilized powder). Storing in solution can increase the rate of degradation.
-
Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or below. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For optimal long-term stability, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use tightly sealed, high-quality glass or appropriate plastic containers to prevent moisture and air ingress.
Q4: How should I prepare and store this compound solutions?
When preparing solutions of this compound for experiments:
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Short-Term Storage: If short-term storage of a solution is necessary, store it at 2-8°C and protect it from light. Use within 24-48 hours.
-
Avoid Repeated Freeze-Thaw Cycles: If you must store solutions frozen, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation of the compound due to improper storage. | - Review your storage conditions against the recommendations (solid, -20°C, dark, dry).- Perform a purity analysis (e.g., HPLC) to check for the presence of degradation products.- If degradation is confirmed, obtain a new, pure sample of this compound. |
| I observe extra peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample. | The extra peaks are likely degradation products. | - Compare the chromatogram of your sample to that of a freshly prepared standard.- Conduct a forced degradation study to identify potential degradation products under various stress conditions (see Experimental Protocols section).- If the degradation products are significant, re-evaluate your sample handling and storage procedures. |
| My this compound solution has changed color. | Color change can be an indicator of oxidation or other chemical degradation. | - Discard the solution.- Prepare a fresh solution from a solid stock that has been properly stored.- When preparing new solutions, use degassed solvents to minimize oxidation. |
Data Presentation: Hypothetical Forced Degradation Study of this compound
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data would be structured.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis (0.1 M HCl, 80°C) | 24 h | 85.2 | 2 | 4.7 min |
| Base Hydrolysis (0.1 M NaOH, 80°C) | 24 h | 78.9 | 3 | 5.2 min |
| Oxidation (3% H₂O₂, RT) | 24 h | 65.4 | 4 | 6.1 min |
| Thermal (80°C, solid) | 48 h | 92.1 | 1 | 7.3 min |
| Photolytic (UV light, 254 nm, solution) | 24 h | 55.8 | 5 | 3.9 min |
Table 2: Purity Analysis of this compound Batches with Different Storage Histories
| Batch ID | Storage Condition | Storage Duration | Purity by HPLC (%) |
| A | -20°C, dark, solid | 12 months | 99.5 |
| B | 4°C, dark, solid | 12 months | 97.2 |
| C | Room Temperature, light, solid | 12 months | 88.1 |
| D | -20°C, dark, in DMSO | 6 months | 95.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water and methanol (or other suitable solvent)
- HPLC system with a C18 column and UV detector
- pH meter
- Temperature-controlled oven
- UV light chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 80°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Dissolve this compound in a suitable solvent.
-
Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze by HPLC.
-
-
Control Sample: Prepare a solution of unstressed this compound and analyze by HPLC.
3. Analysis:
- Use a suitable HPLC method (e.g., reverse-phase with a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid).
- Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
- Calculate the percentage of degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose HPLC method that can be optimized for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Column Temperature: 30°C
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to increase the efficiency of Usambarensine extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the efficiency of Usambarensine extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in this compound extraction?
A1: The most critical first step is the proper preparation of the plant material, which is typically the root bark of Strychnos usambarensis. The material should be dried and finely powdered to maximize the surface area for solvent penetration, which is a crucial factor for efficient extraction.
Q2: Which solvents are most effective for extractions?
A2: Methanol and ethanol are commonly used polar solvents effective for extracting a broad range of alkaloids, including bis-indoles like this compound. Some protocols also utilize less polar solvents like chloroform and ethyl acetate, which can offer higher selectivity for certain alkaloids. Acidified water (e.g., with 0.1% to 1% hydrochloric or acetic acid) can also be used to extract alkaloids in their salt form, which enhances their solubility in the aqueous medium.
Q3: My extraction yield is consistently low. What are the likely causes?
A3: Low extraction yields can stem from several factors:
-
Inefficient cell disruption: Ensure the plant material is ground into a fine powder.
-
Improper solvent selection: The polarity of your solvent may not be optimal for this compound. Consider trying a different solvent or a solvent mixture.
-
Suboptimal extraction parameters: Time, temperature, and the solvent-to-solid ratio are critical. These may need to be optimized for your specific setup.
-
Degradation of this compound: Some alkaloids can be unstable at high temperatures or in certain solvents. If using thermal methods like Soxhlet or MAE, you may need to adjust the temperature.
-
Incomplete extraction: Ensure a sufficient volume of solvent and adequate extraction time are used.
Q4: I'm observing the formation of an emulsion during liquid-liquid extraction for purification. How can I resolve this?
A4: Emulsion formation is a common issue, particularly when dealing with crude plant extracts that contain surfactant-like compounds. Here are some troubleshooting steps:
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel.
-
Addition of brine: Adding a saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.
-
Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes resolve the issue.
Q5: How can I improve the purity of my extracted this compound?
A5: Purification of the crude extract is essential to isolate this compound. Common techniques include:
-
Acid-base extraction: This liquid-liquid extraction technique separates alkaloids from neutral and acidic impurities.
-
Column chromatography: Using stationary phases like silica gel or alumina allows for the separation of this compound from other co-extracted alkaloids and impurities based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale purification and to identify the optimal solvent system for column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the extract | - Incorrect plant material or low concentration in the source. - Inappropriate solvent choice. - Degradation during extraction. | - Verify the botanical identity and quality of the plant material. - Experiment with different solvents (e.g., methanol, ethanol, acidified water). - Use milder extraction conditions (e.g., lower temperature, shorter duration). |
| Co-extraction of numerous impurities | - Solvent is not selective enough. - Plant material contains a high level of pigments or lipids. | - Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids (defatting). - Optimize the polarity of the extraction solvent. - Utilize acid-base partitioning to selectively isolate the alkaloids. |
| Difficulty in concentrating the extract | - Use of a high-boiling point solvent. - Thermal degradation during solvent evaporation. | - Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent. - Employ freeze-drying (lyophilization) for aqueous extracts to avoid thermal degradation. |
| Inconsistent extraction yields between batches | - Variation in plant material. - Inconsistent extraction parameters. | - Standardize the source and preparation of the plant material. - Precisely control extraction parameters such as temperature, time, and solvent-to-solid ratio. |
Data on Extraction Parameters for Indole Alkaloids
Note: The following data is based on studies of indole alkaloids and may require optimization for this compound.
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent-to-Solid Ratio (mL/g) | Typical Yield/Efficiency |
| Ultrasound-Assisted Extraction (UAE) | 73% Methanol | 51 | 30 min | 25:1 | High yield of Neoechinulin A (1.500 mg/g) |
| Ethyl Acetate | Room Temp | 20 min | 10:1 | Highest total alkaloid content from Acalypha indica | |
| 70% Ethanol, pH 4 | 60 | 120 min | 20:1 | 0.99 mg/g of colchicine | |
| Microwave-Assisted Extraction (MAE) | 65% Methanol | Not specified | 260 s | Not specified | Optimal for bioactive alkaloids from lotus plumule |
| 67% Methanol | Not specified | 4.43 min | Not specified | Optimal for five different alkaloids | |
| Soxhlet Extraction | Methanol | Boiling point | 6-8 h | Not specified | Standard conventional method, often used as a benchmark. |
| Maceration | Ethanol | Room Temp | 24-72 h | Not specified | Simple but often less efficient and time-consuming. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of dried, powdered Strychnos usambarensis root bark.
-
Extraction:
-
Place the powdered material in a 500 mL Erlenmeyer flask.
-
Add 250 mL of 73% methanol (a 25:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 51°C.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
Re-extract the solid residue with another 150 mL of the solvent and filter again.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Purification:
-
Proceed with acid-base liquid-liquid extraction followed by column chromatography for purification of this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation: Weigh 5 g of dried, powdered Strychnos usambarensis root bark.
-
Extraction:
-
Place the powder in a microwave-safe extraction vessel.
-
Add 100 mL of 65% methanol.
-
Set the microwave parameters to 200 W power for an extraction time of 260 seconds.
-
-
Filtration:
-
After extraction and cooling, filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of the extraction solvent.
-
-
Concentration:
-
Combine the filtrate and washings.
-
Concentrate the solvent using a rotary evaporator to yield the crude extract.
-
-
Purification:
-
The crude extract can be further purified using standard chromatographic techniques.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yields.
Validation & Comparative
A Comparative Analysis of Usambarensine and 3',4'-Dihydrousambarensine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related bis-indole alkaloids, usambarensine and its derivative, 3',4'-dihydrothis compound. The information presented herein is intended to assist researchers in understanding the nuanced differences in the efficacy and potential mechanisms of action of these compounds, thereby guiding future research and drug development efforts.
Data Presentation: Comparative Biological Activities
The following table summarizes the in vitro activities of this compound and 3',4'-dihydrothis compound against Plasmodium falciparum and Entamoeba histolytica. The data highlights a significant divergence in the compounds' potencies against these two protozoan parasites.
| Compound | Target Organism | IC50 (µg/mL) | Relative Potency |
| This compound | Plasmodium falciparum | 1.8 | Less Active |
| Entamoeba histolytica | 0.49 | More Active | |
| 3',4'-Dihydrothis compound | Plasmodium falciparum | 0.034 | More Active |
| Entamoeba histolytica | 1.96 | Less Active |
Key Findings from Experimental Data
The presented data reveals a clear structure-activity relationship. The saturation of the 3',4' double bond in the this compound scaffold, resulting in 3',4'-dihydrothis compound, leads to a dramatic increase in antiplasmodial activity and a concomitant decrease in antiamoebic activity. Specifically, 3',4'-dihydrothis compound is approximately 53 times more potent against P. falciparum than its unsaturated counterpart. Conversely, this compound is about 4 times more active against E. histolytica than 3',4'-dihydrothis compound. This differential activity suggests distinct mechanisms of action or target interactions for the two compounds.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the biological activities of this compound and 3',4'-dihydrothis compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay is utilized to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of Plasmodium falciparum.
-
Parasite Culture: P. falciparum (e.g., NF54 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
-
Assay Preparation: Asynchronous or synchronized parasite cultures with a parasitemia of 1% and 2% hematocrit are seeded into 96-well microtiter plates. The test compounds are serially diluted and added to the wells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.[1][2][3][4][5]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.
In Vitro Antiamoebic Activity Assay (Nitroblue Tetrazolium Reduction Assay)
This colorimetric assay determines the viability of Entamoeba histolytica trophozoites after drug exposure.
-
Amoeba Culture: Axenic cultures of E. histolytica (e.g., HM1:IMSS strain) are maintained in TYI-S-33 medium at 37°C.
-
Assay Setup: Trophozoites are harvested during the logarithmic growth phase and adjusted to a concentration of 1 x 10^5 cells/mL. 100 µL of the cell suspension is added to each well of a 96-well microtiter plate. The test compounds are serially diluted and added to the wells.
-
Incubation: The plates are incubated anaerobically at 37°C for 48 hours.
-
NBT Reduction: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Subsequently, 100 µL of a solution containing 0.1% Nitroblue Tetrazolium (NBT) in PBS with 2.5% dimethyl sulfoxide is added to each well. The plates are then incubated for 1 hour at 37°C.[6][7][8][9][10]
-
Formazan Solubilization: The NBT solution is removed, and the formazan crystals formed are solubilized by adding 100 µL of a mixture of dimethyl sulfoxide and methanol (1:1).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 values are determined from the dose-response curves by regression analysis.
Signaling Pathways and Mechanisms of Action
This compound: DNA Intercalation and Apoptosis Induction
Experimental evidence suggests that this compound exerts its cytotoxic effects by intercalating with DNA, which subsequently triggers apoptosis.[11] In human promyelocytic leukemia HL-60 cells, this compound treatment leads to DNA fragmentation and the activation of DEVD-caspases, which are key executioners of apoptosis.[11] The proposed signaling pathway is illustrated below.
Caption: Proposed apoptotic pathway induced by this compound.
3',4'-Dihydrothis compound: An Unelucidated Mechanism
The precise mechanism of action for 3',4'-dihydrothis compound remains to be fully elucidated. Its significantly different activity profile compared to this compound suggests that it may not primarily act as a DNA intercalating agent. It is hypothesized that the conformational changes resulting from the saturation of the 3',4'-double bond may lead to interactions with different cellular targets. Some studies on other bis-indole alkaloids have suggested membrane disruption as a possible mechanism of cytotoxicity, which could be an avenue for future investigation for 3',4'-dihydrothis compound.[12][13] Further research is required to identify its molecular targets and delineate the signaling pathways it modulates.
Experimental Workflow for Comparative Activity Screening
The following diagram outlines a logical workflow for the comparative screening of novel alkaloid derivatives.
Caption: A generalized workflow for drug discovery from natural products.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 6. Entamoeba histolytica: elevated nitroblue tetrazolium reduction activity in polymorphs during amoebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Technique for the performance of the nitro-blue tetrazolium (NBT) test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. The plant alkaloid this compound intercalates into DNA and induces apoptosis in human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis-Indole Alkaloids Isolated from the Sponge Spongosorites calcicola Disrupt Cell Membranes of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structure-Activity Relationship of Usambarensine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the bis-indole alkaloid Usambarensine and its naturally occurring analogs. Drawing from experimental data, we explore the structure-activity relationships (SAR) of these compounds, focusing on their antiprotozoal and cytotoxic effects. Detailed experimental methodologies for key assays are provided to support further research and development.
Comparative Biological Activity
This compound, isolated from the roots of Strychnos usambarensis, has demonstrated a range of biological activities, including potent antiamoebic, antiplasmodial, and cytotoxic effects. The following tables summarize the in vitro activities of this compound and its analogs against Entamoeba histolytica and Plasmodium falciparum.
Table 1: Antiamoebic Activity of this compound and its Analogs against Entamoeba histolytica
| Compound | Structure | IC50 (µg/mL) |
| This compound | [Image of this compound structure] | 0.49 |
| 18,19-Dihydrousambarine | [Image of 18,19-Dihydrousambarine structure] | Highly Active |
| Usambarine | [Image of Usambarine structure] | Highly Active |
| Nb-Methylthis compound | [Image of Nb-Methylthis compound structure] | Less Active than this compound |
| Akagerine | [Image of Akagerine structure] | Little Activity |
Table 2: Antiplasmodial Activity of this compound and its Analogs against Plasmodium falciparum
| Compound | Structure | IC50 (µg/mL) |
| This compound | [Image of this compound structure] | Less Active |
| 3',4'-Dihydrothis compound | [Image of 3',4'-Dihydrothis compound structure] | Highly Active |
| Strychnopentamine | [Image of Strychnopentamine structure] | Highly Active |
| Nb-Methylthis compound | [Image of Nb-Methylthis compound structure] | Less Active than this compound |
| Akagerine | [Image of Akagerine structure] | Little Activity |
Structure-Activity Relationship (SAR) Insights
The available data provides preliminary insights into the structure-activity relationships of this compound analogs:
-
Saturation of the Dihydropyran Ring: Saturation of the 18,19 double bond in the dihydropyran ring of Usambarine (to give 18,19-Dihydrousambarine) appears to maintain high antiamoebic activity.
-
Saturation of the Second Indole Ring: Reduction of the 3',4' double bond in the second indole moiety of this compound (to give 3',4'-Dihydrothis compound) significantly enhances antiplasmodial activity.
-
N-Methylation: Methylation at the Nb position of this compound leads to a decrease in both antiamoebic and antiplasmodial activities, suggesting that the free secondary amine is important for activity.
-
Core Scaffold: The bis-indole alkaloid scaffold is crucial for the observed biological activities, as the structurally different alkaloid, Akagerine, shows little to no antiprotozoal effect.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
Studies on human leukemia HL60 cells have
Usambarensine and Doxorubicin: A Comparative Analysis of their Anti-Leukemic Properties
In the landscape of anti-leukemic drug discovery, both natural and synthetic compounds are under continuous investigation for their therapeutic potential. This guide provides a detailed comparison of the plant alkaloid usambarensine and the well-established chemotherapeutic agent doxorubicin, focusing on their effects on leukemia cell lines. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.
Mechanism of Action and Cytotoxicity
This compound, a bis-indole alkaloid, and doxorubicin, an anthracycline antibiotic, exhibit distinct mechanisms by which they induce cell death in leukemia cells. While both are effective cytotoxic agents, their molecular targets and downstream effects differ significantly.
This compound primarily functions as a DNA intercalating agent . Studies on human HL60 leukemia cells have shown that it binds to DNA, leading to the induction of apoptosis. Notably, unlike many other DNA-binding agents, this compound does not interfere with the catalytic activity of topoisomerase II. Its cytotoxic effects are marked by a reduction in the G1 phase cell population and a significant accumulation of cells in the sub-G1 phase, a hallmark of apoptosis. This is accompanied by DNA fragmentation and the activation of DEVD-caspases.
Doxorubicin , a cornerstone of many chemotherapy regimens, employs a multi-pronged attack. It also intercalates into DNA, but crucially, it inhibits the action of topoisomerase II , an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks and the activation of apoptotic pathways. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative stress. Doxorubicin has been shown to induce apoptosis and inhibit cell proliferation in a variety of leukemia cell lines, including MOLM-13, U-937, and Jurkat cells.
Comparative Data on Cytotoxicity and Cell Cycle Effects
The following tables summarize the available quantitative data on the effects of this compound and doxorubicin on leukemia cell lines. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | Parameter | Value | Reference |
| Doxorubicin | Jurkat | IC50 (Apoptosis, 18h) | 951 nM | |
| Jurkat | IC50 (Apoptosis, 45h) | 135 nM & 1.92 µM (bimodal) | ||
| Rat AML Cells | DNA Synthesis Inhibition | 60% at 0.1-1.0 µg/10^7 cells |
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| This compound | HL60 | Loss of cells in G1 phase, increase in sub-G1 population | |
| Doxorubicin | Acute Lymphoblastic Leukemia Cells | G2/M phase arrest | |
| Jurkat | G2/M, S, and G0/G1 arrest (concentration-dependent) |
Signaling Pathways
The signaling cascades initiated by this compound and doxorubicin converge on the induction of apoptosis, albeit through different upstream events.
This compound-Induced Apoptosis Pathway
A Comparative Analysis of the Antimalarial Properties of Usambarensine and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial activities of the natural alkaloid Usambarensine and the conventional drug Chloroquine. The following sections detail their mechanisms of action, present available quantitative data from in vitro and in vivo studies, and outline the experimental protocols used to generate this data.
Mechanism of Action
This compound: This bis-indole alkaloid, isolated from the roots of Strychnos usambarensis, exhibits its antimalarial effect through a distinct mechanism. This compound acts as a DNA intercalating agent.[1] By inserting itself into the DNA of the malaria parasite, it disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to the induction of apoptosis, or programmed cell death, in the parasite.[1]
Chloroquine: A well-established antimalarial drug, Chloroquine's primary mode of action targets the parasite's digestive vacuole.[2][3] Inside the red blood cell, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin crystals.[2][4] Chloroquine accumulates in the acidic food vacuole of the parasite and interferes with this polymerization process.[3][5] The resulting buildup of toxic heme leads to membrane damage and parasite death.[2][3]
Quantitative Data: In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, its derivatives, and Chloroquine against various strains of Plasmodium falciparum. It is important to note that this data is compiled from different studies and direct, head-to-head comparative data from a single study is limited.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | K1 (CQ-resistant) | Less active | [6] |
| Dihydrothis compound | W2 (CQ-resistant) | 0.03 | [7] |
| Sensitive Strain | 0.857 | [8] | |
| Strychnopentamine | W2 (CQ-resistant) | 0.15 | [7] |
| Sensitive Strain | 0.15 | [7] | |
| Isostrychnopentamine | W2 (CQ-resistant) | 0.15 | [7] |
| Chloroquine | Sensitive Strain | 0.025 (25 nM) | [8] |
| K1 (CQ-resistant) | 0.125 (125 nM) | [8] | |
| 3D7 (CQ-sensitive) | 0.046 - 0.405 | [9] | |
| K1 (CQ-resistant) | 0.046 - 0.405 | [9] |
Experimental Protocols
A standard and widely used method for determining the in vitro antimalarial activity of compounds is the [³H]-hypoxanthine incorporation assay. This method assesses the inhibition of parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
[³H]-Hypoxanthine Incorporation Assay Protocol
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells at a specified parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.[2]
-
Drug Dilution: The test compounds (this compound, Chloroquine) are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.[5]
-
Incubation with Parasites: The parasite culture is added to the wells containing the drug dilutions and to control wells (without any drug). The plates are then incubated for 24 hours under standard conditions (37°C, 5% CO2, 5% O2, 90% N2).[2][10]
-
Radiolabeling: After the initial 24-hour incubation, [³H]-hypoxanthine is added to each well.[2] The plates are then incubated for an additional 24-48 hours.[2][5]
-
Cell Harvesting and Scintillation Counting: The incubation is stopped by freezing the plates. The cells are then thawed and harvested onto a filter mat using a cell harvester.[3] The amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.[11]
-
Data Analysis: The counts per minute (CPM) from the drug-treated wells are compared to the CPM from the control wells to determine the percentage of growth inhibition for each drug concentration. The IC50 value is then calculated by plotting the percentage of inhibition against the drug concentration.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vp-sci.com [vp-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. iddo.org [iddo.org]
Unveiling the DNA Binding Mode of Usambarensine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding mode of Usambarensine with other well-characterized DNA binding agents. Experimental data and detailed protocols are presented to offer a thorough understanding of the validation process for DNA-targeting compounds.
Executive Summary
Comparison of DNA Binding Agents
To provide a clear perspective on this compound's interaction with DNA, the following table summarizes its known properties alongside those of well-established DNA binding molecules. This allows for a direct comparison of binding affinities and modes of action.
| Compound | Primary DNA Binding Mode | Binding Constant (Kd) | ΔTm (°C) | Topoisomerase II Inhibition |
| This compound | Intercalation | Not Reported | Not Reported | No[1] |
| Cryptolepine | Intercalation | ~1.3 x 10⁵ M⁻¹ | Not Reported | Yes |
| Ethidium Bromide | Intercalation | 1.5 x 10⁻⁵ M | Not Reported | Not a primary mechanism |
| Actinomycin D | Intercalation | ~6.4 x 10⁶ M⁻¹ | Not Reported | Yes |
| Hoechst 33258 | Minor Groove Binding | ~1-10 nM (high affinity) | Not Reported | No |
Experimental Validation of DNA Binding
The determination of a molecule's DNA binding mode is a multi-faceted process involving a suite of biophysical and biochemical assays. Below are detailed protocols for the key experiments used to characterize the interaction of this compound and other ligands with DNA.
Spectroscopic Analysis (UV-Vis Absorption and Circular Dichroism)
Spectroscopic methods provide initial evidence of ligand-DNA interaction and can offer insights into the binding mode.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of calf thymus DNA (ctDNA) at a fixed concentration (e.g., 50 µM in a suitable buffer like 10 mM Tris-HCl, pH 7.4). Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent.
-
UV-Vis Titration: Record the UV-Vis absorption spectrum of the DNA solution. Titrate the DNA solution with increasing concentrations of the test compound.
-
Circular Dichroism (CD) Spectroscopy: Record the CD spectrum of the DNA solution in the absence of the ligand. Add increasing amounts of the test compound and record the CD spectra at each concentration.
-
Data Analysis:
-
UV-Vis: Observe for hypochromism (decrease in absorbance) and bathochromic shift (redshift) in the absorption spectrum of the compound upon binding to DNA, which are characteristic of intercalation.
-
CD Spectroscopy: Analyze changes in the characteristic B-form DNA CD spectrum (positive band around 275 nm and negative band around 245 nm). Intercalation often leads to an increase in the intensity of these bands and can induce a CD signal in the region of the ligand's absorption.
-
Thermal Denaturation Assay (Tm Shift)
This assay measures the change in the melting temperature (Tm) of DNA upon ligand binding, indicating the extent of stabilization.
Experimental Protocol:
-
Sample Preparation: Prepare samples of ctDNA (e.g., 20 µM) in a buffered solution (e.g., 10 mM sodium cacodylate, pH 7.0) in the absence and presence of the test compound at various concentrations.
-
Melting Curve Acquisition: Use a UV-Vis spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Data Analysis: The Tm is the temperature at which 50% of the DNA is denatured. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex. A significant increase in Tm is indicative of DNA stabilization, often associated with intercalation or strong groove binding.
Viscometry
Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalation lengthens the DNA helix, leading to a significant increase in viscosity.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of sonicated rod-like DNA fragments (e.g., 0.5 mg/mL) in a suitable buffer.
-
Viscosity Measurement: Use a viscometer (e.g., an Ostwald-type capillary viscometer) maintained at a constant temperature (e.g., 25°C). Measure the flow time of the buffer and the DNA solution.
-
Titration: Add increasing amounts of the test compound to the DNA solution and measure the flow time at each concentration.
-
Data Analysis: Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the ligand, respectively. Plot (η/η₀)¹/³ versus the ratio of the ligand concentration to the DNA concentration. A steep increase in relative viscosity is characteristic of intercalation.
Topoisomerase II Inhibition Assay
This biochemical assay determines if a compound interferes with the enzymatic activity of topoisomerase II, a key enzyme in DNA replication and transcription.
Experimental Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a known inhibitor (e.g., etoposide) as a positive control and a solvent control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Analysis: Stop the reaction (e.g., by adding SDS and proteinase K). Analyze the DNA products by agarose gel electrophoresis.
-
Data Interpretation: Topoisomerase II relaxes supercoiled DNA. Inhibition of this activity will result in the persistence of the supercoiled DNA form.
Visualizing the Experimental Workflow and Binding Modes
To further clarify the experimental logic and the different ways small molecules can interact with DNA, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of Usambarensine: A Procedural Guide for Laboratory Professionals
For Immediate Reference: Usambarensine is a cytotoxic and DNA-intercalating agent. Handle with extreme caution and adhere to all institutional and local regulations for hazardous waste disposal.
This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent bis-indole alkaloid. The information is intended for researchers, scientists, and drug development professionals actively working with this compound. Due to its cytotoxic nature and ability to intercalate with DNA, this compound must be treated as a hazardous chemical, and all handling and disposal must be conducted with appropriate safety measures to protect personnel and the environment.
I. Understanding the Hazards
This compound is a plant-derived alkaloid known for its significant biological activities, including:
-
Cytotoxicity: It is highly toxic to various cancer cell lines, including melanoma and leukemia cells.
-
DNA Intercalation: The compound inserts itself into the DNA structure, which can lead to DNA damage and trigger apoptosis (programmed cell death).
-
Biological Potency: It exhibits antiamoebic, antimalarial, and antigardial properties.
Given these properties, all waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be considered hazardous.
II. Waste Categorization and Segregation
Proper segregation of waste is the first critical step in ensuring safe disposal. This compound waste should be categorized as follows:
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Expired or unused this compound powder, contaminated weigh boats, stir bars, and any other solid materials that have come into direct contact with the pure compound. | Labeled, sealed, and puncture-resistant container for hazardous chemical waste. |
| Liquid Chemical Waste | Solutions containing this compound, including stock solutions, experimental dilutions, and solvent rinses of contaminated glassware. | Labeled, leak-proof, and chemically compatible container for hazardous liquid waste. |
| Contaminated Sharps | Needles, syringes, pipette tips, and any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container for hazardous chemical waste. |
| Contaminated Labware | Glassware (flasks, beakers, etc.), plasticware, and other laboratory equipment that has been in contact with this compound and cannot be effectively decontaminated. | Labeled, sealed container for solid hazardous waste. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment worn during the handling of this compound. | Labeled, sealed bag or container for solid hazardous waste. |
III. Disposal Procedures: A Step-by-Step Protocol
Decontamination of Work Surfaces:
-
Preparation: Prepare a decontaminating solution. A freshly prepared 10% bleach solution is often effective for oxidizing organic compounds. Alternatively, a suitable laboratory-grade decontaminant can be used.
-
Application: Liberally apply the decontaminating solution to all work surfaces (fume hood, benchtop) where this compound was handled.
-
Contact Time: Allow for a sufficient contact time, typically at least 15-30 minutes, to ensure inactivation of the compound.
-
Wiping: Wipe the surfaces with absorbent pads.
-
Rinsing: Thoroughly rinse the surfaces with water.
-
Waste Disposal: All materials used for decontamination (e.g., absorbent pads) should be disposed of as solid hazardous waste.
Disposal of Liquid this compound Waste:
-
Collection: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
pH Neutralization (if applicable): If the waste is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before collection.
-
Do Not Drain Dispose: Under no circumstances should liquid this compound waste be poured down the drain. Its environmental impact is unknown, and its cytotoxic nature poses a significant risk.
-
Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department.
Disposal of Solid this compound Waste:
-
Collection: Place all solid waste, including contaminated PPE and labware, into a designated, labeled, and sealed hazardous waste container.
-
Packaging: Ensure the container is properly sealed to prevent any release of the compound.
-
Storage: Store the container in a designated area until collection by EHS.
IV. Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
V. Emergency Procedures
Spills:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit. All cleanup materials must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. If a Safety Data Sheet (SDS) for this compound becomes available, its recommendations should be followed.
Essential Safety and Operational Guidance for Handling Usambarensine
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Usambarensine. These guidelines are intended for researchers, scientists, and drug development professionals working with this potent compound.
Compound Overview: this compound is a bis-indole plant alkaloid derived from the roots of Strychnos usambarensis. It is recognized as a DNA intercalating agent that can induce apoptosis. Published research has highlighted its significant biological activities, including antiamoebic, antigardial, antimalarial, and cytotoxic effects. Notably, this compound has demonstrated high toxicity in B16 melanoma cells and inhibits the growth of leukemia and carcinoma cells. Due to its cytotoxic nature, this compound should be handled with extreme caution as a hazardous compound.
Personal Protective Equipment (PPE)
Given the cytotoxic and potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Handling solid (powder) this compound (e.g., weighing, preparing solutions) | - Disposable, polyethylene-coated gown with long sleeves and closed front- Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 certified)- Disposable head and hair covers- Disposable shoe covers- N95 or higher-rated respirator- Chemical splash goggles and a full-face shield | To prevent inhalation of airborne particles and protect skin and eyes from contact with the potent powder. Double gloving provides an extra layer of protection against potential contamination. |
| Handling solutions of this compound (e.g., cell culture, in vitro assays) | - Disposable, polyethylene-coated gown with long sleeves and closed front- Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 certified)- Chemical splash goggles | To protect against splashes and direct contact with the solution. |
| Administering this compound to animals | - Disposable, polyethylene-coated gown with long sleeves and closed front- Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 certified)- N95 or higher-rated respirator (if aerosolization is possible)- Chemical splash goggles and a full-face shield | To protect against splashes, bites, or scratches that could lead to exposure, and to prevent inhalation of any aerosols generated during administration. |
| Cleaning spills and disposing of waste | - Disposable, polyethylene-coated gown with long sleeves and closed front- Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978 certified)- N95 or higher-rated respirator- Chemical splash goggles and a full-face shield | To ensure maximum protection during cleanup of a potentially high-concentration spill and handling of contaminated materials. |
Experimental Protocols
General Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A solution of sodium hypochlorite followed by a neutralizing agent (e.g., sodium thiosulfate) is recommended.
-
Hand Hygiene: Hands should be washed thoroughly with soap and water before donning gloves and after removing them.
Weighing Solid this compound:
-
Perform weighing within a chemical fume hood or a containment ventilated enclosure.
-
Use a dedicated set of weighing tools (spatula, weigh paper).
-
Carefully transfer the powder to a tared container, minimizing the creation of dust.
-
Clean the balance and surrounding surfaces immediately after use.
Preparing this compound Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, date, and hazard warning.
Disposal Plan:
-
Solid Waste: All disposable PPE (gowns, gloves, masks, etc.), contaminated labware, and unused solid this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed hazardous liquid waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Visualized Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
